An In-Depth Technical Guide to 4-Chloro-2-cyclopropyl-pyridine Hydrochloride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Structure 4-Chloro-2-cyclopropyl-pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a chlori...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Structure
4-Chloro-2-cyclopropyl-pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and a cyclopropyl group at the 2-position. The molecule is supplied as a hydrochloride salt, which enhances its stability and solubility in certain solvents.
The core structure consists of a six-membered aromatic pyridine ring, an isostere of benzene, where one CH group is replaced by a nitrogen atom. This nitrogen atom significantly influences the electronic properties of the ring, making it more electron-deficient than benzene. The cyclopropyl group, a three-membered carbocycle, introduces conformational rigidity and unique electronic properties due to its strained ring structure. The chlorine atom at the 4-position serves as a versatile handle for further chemical modifications, typically through nucleophilic aromatic substitution or cross-coupling reactions.
Caption: 2D structure of 4-Chloro-2-cyclopropyl-pyridine hydrochloride.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the known properties of 4-Chloro-2-cyclopropyl-pyridine hydrochloride.
The synthesis of substituted pyridines often involves multi-step sequences. While a specific, detailed synthesis for 4-Chloro-2-cyclopropyl-pyridine hydrochloride is not explicitly outlined in the provided search results, a general approach can be inferred from related pyridine chemistry. A plausible synthetic route could involve:
Introduction of the cyclopropyl group: This could be achieved on a pre-existing pyridine ring through various methods, such as a Negishi or Suzuki coupling of a 2-halopyridine with a cyclopropyl organometallic reagent.
Chlorination: Subsequent chlorination at the 4-position can be accomplished using various chlorinating agents. A common method for the synthesis of 4-chloropyridines involves the reaction of pyridine with a chlorinating reagent like sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride.[4]
Salt Formation: The final step would involve the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Caption: Generalized synthetic pathway for 4-Chloro-2-cyclopropyl-pyridine hydrochloride.
Chemical Reactivity
The reactivity of 4-Chloro-2-cyclopropyl-pyridine hydrochloride is primarily dictated by the pyridine ring and the chloro substituent.
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the pyridine nitrogen activates the para position towards nucleophilic attack. This makes it a valuable precursor for introducing a wide range of functional groups at this position.
Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the formation of C-C, C-N, and C-O bonds, providing access to a diverse array of more complex molecules.
Reactions of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. In its hydrochloride salt form, the nitrogen is already protonated.
Applications in Drug Discovery and Medicinal Chemistry
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[6][7] The incorporation of a cyclopropyl group is also a common strategy in drug design, as it can improve metabolic stability, binding affinity, and potency.[8]
4-Chloro-2-cyclopropyl-pyridine hydrochloride serves as a valuable building block for the synthesis of biologically active molecules. Its utility stems from the combination of the pharmacologically relevant pyridine core and the versatile reactivity of the chloro substituent.
Key Applications:
Intermediate for Active Pharmaceutical Ingredients (APIs): This compound is likely used in the synthesis of more complex molecules that are being investigated as potential drug candidates. The pyridine scaffold is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[6][9]
Scaffold for Library Synthesis: Due to the reactivity of the 4-chloro position, this molecule is an excellent starting point for the parallel synthesis of libraries of related compounds. These libraries can then be screened for biological activity against various targets.
The presence of both a halogen and a cyclopropyl group on the pyridine ring offers multiple points for diversification, making it a highly attractive intermediate for drug discovery programs.
The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction using 4-Chloro-2-cyclopropyl-pyridine hydrochloride. This protocol is intended as a starting point and may require optimization for specific substrates.
Objective: To couple an aryl or heteroaryl boronic acid with 4-Chloro-2-cyclopropyl-pyridine to form a new C-C bond.
Materials:
4-Chloro-2-cyclopropyl-pyridine hydrochloride
Aryl or heteroaryl boronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
Solvent (e.g., 1,4-dioxane, toluene, DME, with water)
Inert gas (Nitrogen or Argon)
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask, add 4-Chloro-2-cyclopropyl-pyridine (the free base, 1.0 eq), the desired boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq). Note: If starting with the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.
Solvent Addition: Evacuate and backfill the flask with an inert gas (repeat 3 times). Add the degassed solvent system via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Whitepaper: Elucidating the Mechanism of Action of 4-Chloro-2-cyclopropyl-pyridine hydrochloride as a Targeted Covalent Inhibitor
Abstract Substituted pyridines are a cornerstone of modern medicinal chemistry, valued for their diverse biological activities.[1][2] The subject of this guide, 4-Chloro-2-cyclopropyl-pyridine hydrochloride, is a novel r...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Substituted pyridines are a cornerstone of modern medicinal chemistry, valued for their diverse biological activities.[1][2] The subject of this guide, 4-Chloro-2-cyclopropyl-pyridine hydrochloride, is a novel research chemical with potential therapeutic applications. While direct biological data for this specific compound is not publicly available, its core structure—a 4-chloropyridine moiety—is characteristic of a class of electrophilic "warheads" known to act as targeted covalent inhibitors. This document provides an in-depth technical framework for researchers and drug development professionals to elucidate its mechanism of action. We hypothesize that 4-Chloro-2-cyclopropyl-pyridine hydrochloride functions via a Nucleophilic Aromatic Substitution (S_NAr) mechanism, enabling it to form a covalent bond with nucleophilic residues, such as cysteine, on target proteins. This guide details the chemical rationale behind this hypothesis and presents a comprehensive, field-proven experimental strategy, from initial reactivity profiling and chemoproteomic target identification to specific target validation assays.
Introduction and Chemical Profile
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutics.[2][3][4] Its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and enzyme-modulating activities.[1][2][5] The title compound, 4-Chloro-2-cyclopropyl-pyridine hydrochloride, incorporates two key structural features that inform its mechanistic potential:
The 4-Chloropyridine Core: This is a well-established electrophilic moiety. The electron-withdrawing nature of the ring nitrogen, especially upon protonation in a biological microenvironment, activates the C4 position for attack by a nucleophile.[6] This makes it a potential "warhead" for covalent inhibitors.
The 2-Cyclopropyl Group: This substituent can play a critical role in modulating the compound's properties. It may influence binding affinity and specificity for a target protein through steric interactions and can affect the electronic properties of the pyridine ring, thereby tuning its reactivity.[1]
Based on these features, we propose a primary hypothesis: 4-Chloro-2-cyclopropyl-pyridine hydrochloride is a targeted covalent inhibitor that irreversibly modifies protein function by forming a covalent bond with a key nucleophilic amino acid residue via a Nucleophilic Aromatic Substitution (S_NAr) mechanism.
Compound Structure
Caption: Structure of 4-Chloro-2-cyclopropyl-pyridine hydrochloride.
The Covalent Mechanism: Nucleophilic Aromatic Substitution (S_NAr)
The central hypothesis for the mechanism of action is a covalent reaction with a protein nucleophile. Unlike non-specific alkylating agents, the reactivity of the 4-chloropyridine scaffold can be context-dependent, offering a pathway to target specificity.
Rationale for the S_NAr Mechanism
Studies on analogous scaffolds, such as 4-chloro-pyrazolopyridines (CPzPs), have demonstrated that they selectively modify cysteine residues in proteins via an S_NAr mechanism.[6][8] The reaction proceeds as follows:
Target Recognition: The compound first binds non-covalently to a pocket on the target protein, driven by hydrophobic, steric, and electrostatic interactions. The cyclopropyl group likely plays a significant role here.
Activation by Protonation: Within the protein's microenvironment, a nearby acidic residue can protonate the pyridine ring nitrogen. This protonation dramatically increases the electrophilicity of the C4 carbon, making it highly susceptible to nucleophilic attack.
Nucleophilic Attack: A proximate, highly nucleophilic amino acid residue, typically a deprotonated cysteine (thiolate), attacks the activated C4 carbon.
Covalent Adduct Formation: The chloride ion is displaced as a leaving group, resulting in a stable, covalent thioether bond between the compound and the protein.
This mechanism is powerful because the requirement for initial non-covalent binding and potential enzymatic activation confers a layer of specificity that distinguishes it from indiscriminate, highly reactive electrophiles.
A Technical Guide to the Preliminary Toxicity Assessment of 4-Chloro-2-cyclopropyl-pyridine hydrochloride
This guide provides a comprehensive framework for conducting preliminary toxicity studies on the novel chemical entity 4-Chloro-2-cyclopropyl-pyridine hydrochloride. Designed for drug development professionals, researche...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for conducting preliminary toxicity studies on the novel chemical entity 4-Chloro-2-cyclopropyl-pyridine hydrochloride. Designed for drug development professionals, researchers, and toxicologists, this document outlines a scientifically rigorous, phased approach to early-stage safety assessment. The methodologies described herein are grounded in international regulatory guidelines and emphasize a logical progression from computational predictions to in vitro and in vivo assays, ensuring both scientific integrity and the ethical use of resources.
Introduction: The Imperative for Early Safety Profiling
4-Chloro-2-cyclopropyl-pyridine hydrochloride is a substituted pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] The inclusion of a cyclopropyl group can enhance metabolic stability and potency by virtue of its strained ring system and high C-H bond dissociation energy, which reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] However, these same structural features necessitate a thorough and early evaluation of potential toxicities.
Preliminary, or non-clinical, toxicity studies are fundamental to the drug discovery and development process. Their primary objectives are to identify potential hazards to humans, to determine a safe starting dose for first-in-human clinical trials, and to understand the target organs of toxicity.[4][5] A well-designed preliminary toxicity program can de-risk a development candidate, save significant resources, and prevent late-stage failures. This guide details a foundational suite of studies, including in silico analysis, genotoxicity assessment, acute systemic toxicity, and safety pharmacology, to build a robust initial safety profile for this compound.
Section 1: Physicochemical Characterization & In Silico Toxicological Assessment
Before any biological testing, a thorough characterization of the test article and a computational assessment of its potential liabilities are essential. This initial phase provides critical information for dose formulation and helps to focus subsequent experimental work on areas of potential concern.
Physicochemical Properties
As of this writing, detailed experimental data for 4-Chloro-2-cyclopropyl-pyridine hydrochloride is not widely available in public databases.[6] However, we can infer key properties from structurally related analogs like 4-Chloropyridine hydrochloride.
The hydrochloride salt form significantly increases aqueous solubility.[8] Solubility in organic solvents like DMSO is also expected.[1] This is critical for preparing dosing solutions for both in vitro and in vivo studies.
Stability
Stable under normal conditions
Should be stored in a dry, cool, well-ventilated place away from strong oxidizers.[9] Stability in selected dosing vehicles must be confirmed experimentally.
pKa
Prediction Required
The pyridine nitrogen is basic. The pKa will determine the ionization state at physiological pH, affecting membrane permeability and target engagement.
In Silico Toxicity Prediction
In silico toxicology uses computational models to predict the potential toxicity of a molecule based on its structure.[10][11] This is a rapid, cost-effective first step to flag potential liabilities. Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms compare the chemical structure to large databases of compounds with known toxicological profiles.[11][12]
Workflow:
Obtain the SMILES string for the parent compound, 4-Chloro-2-cyclopropyl-pyridine.
Input the structure into multiple validated prediction platforms (e.g., DEREK Nexus, Toxtree, admetSAR, ToxiM) to get a consensus prediction.[12][13]
Screen for key toxicological endpoints , including:
Genotoxicity: Structural alerts for DNA reactivity (e.g., aromatic amines, alkylating agents).
Carcinogenicity: Alerts based on structural analogy to known carcinogens.
Hepatotoxicity (DILI): Predictions of drug-induced liver injury.
Cardiotoxicity (hERG inhibition): Risk of blocking the hERG potassium channel, which can lead to QT interval prolongation.[14]
Acute Toxicity: A rough estimation of the LD50 value to guide starting doses in vivo.
Causality Insight: The presence of a chlorinated aromatic ring can sometimes be a structural alert for mutagenicity or P450 inhibition. The in silico analysis allows us to proactively identify these potential risks before committing to resource-intensive experimental assays.
Predicted Metabolic Pathways
Understanding the metabolic fate of a compound is crucial, as metabolites can be responsible for both efficacy and toxicity. The metabolism of 4-Chloro-2-cyclopropyl-pyridine hydrochloride will likely involve modifications to the pyridine ring and the cyclopropyl moiety.
Pyridine Ring Metabolism: Pyridine itself can undergo oxidation to form N-oxides and various hydroxylated derivatives.[15][16]
Cyclopropyl Group Metabolism: While generally robust, cyclopropyl rings can undergo oxidative metabolism, particularly when adjacent to other functional groups. This can sometimes lead to ring-opening and the formation of reactive intermediates.[2][3]
Dehalogenation: The chlorine atom may be removed through oxidative or reductive metabolic processes.
Caption: Predicted metabolic pathways for 4-Chloro-2-cyclopropyl-pyridine.
Section 2: In Vitro Genotoxicity Assessment
Genotoxicity assays are a regulatory requirement designed to detect compounds that can induce genetic damage through various mechanisms. A standard battery includes a test for gene mutations in bacteria and an assessment of chromosomal damage in mammalian cells.
Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
The Ames test is a widely used method to evaluate a substance's potential to cause gene mutations.[17] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) due to a mutation in the synthesis gene. The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[18]
Rationale for Experimental Design:
Strain Selection: A minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102) are used to detect different types of mutations, including frameshift and base-pair substitutions.
Metabolic Activation (S9 Fraction): Many chemicals are not directly mutagenic but become so after being metabolized by liver enzymes.[18] The test is therefore conducted both with and without the addition of a rat liver homogenate fraction (S9) to simulate mammalian metabolism.
Experimental Protocol:
Dose Range Finding: A preliminary test is performed to determine the appropriate concentration range, identifying any cytotoxic concentrations of the test article.
Main Experiment (Plate Incorporation Method):
a. Prepare tubes containing molten top agar maintained at 45°C.[19]
b. To separate tubes, add: the bacterial culture, the test article at one of at least five concentrations, and either the S9 metabolic activation mix or a control buffer.[17]
c. Briefly vortex and pour the mixture onto minimal glucose agar plates.[20]
d. Once the top agar has solidified, incubate the plates at 37°C for 48-72 hours.[19]
Data Analysis:
a. Count the number of revertant colonies on each plate.
b. A positive result is indicated by a concentration-dependent increase in revertant colonies that is at least two- to three-fold higher than the solvent control.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
This assay detects chromosomal damage. Micronuclei are small, membrane-bound bodies outside the main nucleus that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[21] An increase in micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.
Rationale for Experimental Design:
Cell Line Selection: Commonly used cell lines include human peripheral blood lymphocytes or CHO, V79, L5178Y, or TK6 cells.[22]
Cytokinesis Block: The assay is often performed using cytochalasin B, a substance that blocks cytokinesis (the final step of cell division), resulting in binucleated cells.[21] This ensures that only cells that have undergone one mitosis are scored, which is a prerequisite for micronucleus formation.[21]
Cytotoxicity Measurement: It is crucial to assess cytotoxicity alongside genotoxicity. A positive result is only considered relevant if it occurs at concentrations with less than 55±5% cytotoxicity, ensuring the observed genetic damage is not a secondary effect of cell death.[23]
Experimental Protocol:
Cell Culture & Treatment:
a. Culture mammalian cells to an appropriate density.
b. Treat the cells with at least three concentrations of the test article for a short period (3-6 hours) with and without S9, and for a longer period (1.5-2 normal cell cycles) without S9.[22]
Cytokinesis Block & Harvest:
a. After treatment, wash the cells and add fresh medium containing cytochalasin B.
b. Incubate for a further 1.5-2 normal cell cycles to allow for nuclear division without cell division.[24]
c. Harvest the cells, treat with a hypotonic solution, and fix.
Slide Preparation & Scoring:
a. Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[22]
b. Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[21][25]
Data Analysis:
a. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Section 3: In Vivo Acute Systemic Toxicity
This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[26] The data is used for hazard classification and can help in dose selection for repeat-dose studies. The Acute Toxic Class Method is a modern, stepwise procedure that uses a minimal number of animals.[27]
This method involves dosing animals in a stepwise procedure using defined doses (5, 50, 300, and 2000 mg/kg).[28] The outcome of each step (mortality or survival) determines the next step, ultimately allowing the substance to be assigned to a toxicity class according to the Globally Harmonised System (GHS).[27]
Rationale for Experimental Design:
Species: The rat is the preferred rodent species.[26]
Sex: Testing is typically initiated using a single sex (usually females), as they are often slightly more sensitive.[27]
Dosing: Oral gavage is used to ensure accurate dose administration. Animals are fasted prior to dosing to promote absorption.[26]
Experimental Protocol:
Animal Preparation: Acclimate healthy, young adult rats (8-12 weeks old) to laboratory conditions. Fast animals overnight prior to dosing but allow access to water.[26]
Stepwise Dosing Procedure:
a. Step 1: Select a starting dose based on any available information (e.g., from in silico predictions). If little is known, a starting dose of 300 mg/kg is often used. Dose a group of 3 female rats.[27]
b. Observation: Observe animals closely for the first few hours post-dosing and at least daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects, and behavior).[27] Record all mortalities.
c. Decision Logic:
If 2 or 3 animals die, the test is stopped, and the substance is classified. Repeat the procedure at a lower dose to confirm.
If 0 or 1 animal dies, proceed to the next step by dosing 3 more animals at a higher dose.
If the outcome is uncertain, dose 3 more animals at the same dose level.
Terminal Procedures:
a. Record body weights weekly.
b. At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
Caption: Decision logic for the Acute Toxic Class Method (OECD 423).
Section 4: Safety Pharmacology Core Battery
Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions.[5][29] The ICH S7A guideline recommends a core battery of tests to assess effects on the central nervous, cardiovascular, and respiratory systems.[4]
Objective: To identify adverse effects on vital functions at exposures within the therapeutic range and above, which could present a risk during clinical trials.[29]
Central Nervous System (CNS) Assessment
Methodology: A Functional Observational Battery (FOB) or Irwin test in rats. This involves systematic observation of animals for changes in behavior, coordination, sensory function, and autonomic responses after dosing.
Endpoints: Tremors, convulsions, changes in gait, reactivity to stimuli, body temperature, and salivation.
Causality Insight: These observations can detect potential neurotoxic effects such as sedation, stimulation, or motor impairment.
Cardiovascular System Assessment
Methodology: In vivo cardiovascular monitoring in a conscious, unrestrained large animal (e.g., dog, non-human primate) or via telemetry in rodents.
Endpoints: Blood pressure, heart rate, and electrocardiogram (ECG) parameters, with a particular focus on the QT interval.[14]
Causality Insight: This is critical for detecting potential hypotensive/hypertensive effects or cardiac arrhythmias. QT interval prolongation is a major concern for new drugs and a common cause of drug withdrawal.[14]
Respiratory System Assessment
Methodology: Whole-body plethysmography in conscious, unrestrained rodents.
Endpoints: Respiratory rate, tidal volume, and minute volume.[30]
Causality Insight: This non-invasive method allows for the detection of respiratory depression or stimulation caused by the test article.
Conclusion and Next Steps
The suite of studies outlined in this guide—from in silico prediction to in vivo safety pharmacology—provides a robust foundation for the preliminary toxicity assessment of 4-Chloro-2-cyclopropyl-pyridine hydrochloride. The integrated data from these assays will allow for an initial characterization of the compound's safety profile, enabling a data-driven decision on whether to advance the candidate into more extensive repeat-dose toxicity studies and, ultimately, into human clinical trials. A negative finding in the genotoxicity assays, a well-defined acute toxicity profile (LD50 > 2000 mg/kg), and a clean safety pharmacology profile would provide strong support for continued development. Conversely, any significant liabilities identified will allow for early termination or guide medicinal chemistry efforts to mitigate the observed toxicity.
References
U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals: Guidance for Industry. [Link][29]
Federal Register. (2001). International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. [30]
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [22]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [4]
U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals. [5]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Safety Guidelines. [14]
National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [26]
University of California, Davis. The Ames Test. [20]
National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. [27]
Organisation for Economic Co-operation and Development (OECD). (2002). Test No. 423: Acute Oral toxicity ‑ Acute Toxic Class Method. [31]
Altogen Labs. Acute Toxicology Test OECD 425. [32]
Sharma, A. K. et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry. [13]
Guan, J. et al. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. [12]
Rodrigues, M. A. (2022). Automated Method To Perform The In Vitro Micronucleus Assay. JoVE. [24]
Beaton-Green, L. A. et al. (2021). The in vitro micronucleus assay using imaging flow cytometry and deep learning. Scientific Reports. [25]
Cyprotex. In Vitro Micronucleus Test (MNT; HCS CHO-K1). [23]
Instem. (2024). Streamlining Toxicity Predictions with In Silico Profiling.
Merck KGaA. (2021). Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Medicinal Chemistry Letters. [2]
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [3]
The Synthesis and Mechanistic Evaluation of 4-Chloro-2-cyclopropyl-pyridine Hydrochloride: A Technical Guide
Executive Summary 4-Chloro-2-cyclopropyl-pyridine hydrochloride (CAS: 1414958-99-8)[1] and its free base counterpart (CAS: 1163707-52-5)[2] are highly specialized heterocyclic building blocks utilized extensively in mode...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Chloro-2-cyclopropyl-pyridine hydrochloride (CAS: 1414958-99-8)[1] and its free base counterpart (CAS: 1163707-52-5)[2] are highly specialized heterocyclic building blocks utilized extensively in modern pharmaceutical development. The strategic placement of a cyclopropyl group at the C2 position and a chlorine atom at the C4 position provides a unique steric and electronic profile, making it a critical intermediate in the synthesis of pyrrolidine-1,2-dicarboxamide derivatives—potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway[3],[4].
This technical guide deconstructs the initial discovery of its synthesis pathway, detailing the causality, stoichiometric precision, and self-validating experimental protocols required to successfully generate this compound.
Mechanistic Rationale & Discovery Pathway
The primary synthetic challenge in developing 2-substituted 4-chloropyridines lies in achieving strict regioselectivity . Direct alkylation of unactivated pyridines often yields a mixture of C2, C4, and C6 substituted products.
The foundational logic for this synthesis was pioneered by[5], who discovered that treating a pyridine with an acylating agent (such as phenyl chloroformate) generates a highly electrophilic N-acylpyridinium salt. The bulky acyl group sterically hinders the C6 position and electronically activates the C2 position, directing incoming Grignard reagents exclusively to the α-position.
In the specific synthesis of 4-chloro-2-cyclopropyl-pyridine, this methodology is adapted to utilize 4-chloropyridine hydrochloride as the starting material. This necessitates a highly specific stoichiometric sequence where the first equivalent of the Grignard reagent acts as a base to neutralize the hydrochloride salt in situ, while the subsequent equivalent acts as the nucleophile[4].
Workflow detailing the regiospecific alpha-alkylation and aromatization sequence.
Stoichiometric Profile & Quantitative Data
To ensure the self-validation of the reaction, stoichiometric precision is paramount. The table below summarizes the exact quantitative data required for a standard 22 mmol scale reaction, as detailed in[4].
As an Application Scientist, it is critical to implement in-process controls (IPCs) to ensure the system validates itself at each mechanistic juncture.
Phase 1: In Situ Free-Basing and Acylpyridinium Formation
Preparation : Suspend 4-chloropyridine hydrochloride (3.4 g, 22 mmol) in anhydrous THF (68 mL) under an inert argon atmosphere. Cool the suspension to strictly -78°C using a dry ice/acetone bath.
Grignard Addition : Add cyclopropylmagnesium bromide (0.5M in THF, 100 mL, 50 mmol) in one portion. Stir for 10 minutes.
Causality: The first 1.0 eq of the Grignard reagent acts exclusively as a base to neutralize the HCl salt, generating the pyridine free base in situ.
Self-Validation Check: The immediate evolution of cyclopropane gas provides visual confirmation of the acid-base neutralization.
Activation : Add phenyl chloroformate (2.76 mL, 22 mmol) dropwise. Stir at -78°C for 15 minutes.
Causality: Phenyl chloroformate reacts with the free pyridine nitrogen to form the highly electrophilic N-phenoxycarbonyl pyridinium salt. The remaining 1.2 eq of Grignard reagent immediately attacks the α-position (C2).
Self-Validation Check: The reaction mixture transitions from a heterogeneous suspension to a more homogeneous state as the dihydropyridine intermediate forms.
Phase 2: Quenching and Extraction
Quench : Remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction by slowly adding a 20% aqueous solution of NH₄Cl.
Causality: NH₄Cl safely hydrolyzes unreacted Grignard reagent without providing a pH low enough to degrade the sensitive dihydropyridine intermediate.
Extraction : Extract the aqueous layer with Et₂O (2 x 100 mL). Wash the combined organic phases with saturated NaHCO₃ (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
Phase 3: Aromatization (Oxidation)
Oxidation : Dissolve the concentrated residue in toluene (100 mL). Add a solution of o-chloranil (6 g, 24.2 mmol) dissolved in glacial acetic acid (50 mL). Stir the reaction mixture for 14 hours at room temperature.
Causality: o-Chloranil acts as a mild hydride acceptor to rearomatize the dihydropyridine ring back into a pyridine. Acetic acid facilitates the elimination of the phenoxycarbonyl moiety. o-Chloranil is specifically chosen because stronger oxidants could cleave the sensitive cyclopropyl ring.
Self-Validation Check: The color of the reaction mixture will darken significantly as the reduced byproduct (tetrachlorocatechol) forms. TLC (DCM/MeOH 9:1) will confirm the disappearance of the intermediate and the appearance of the fully aromatic 4-chloro-2-cyclopropyl-pyridine (R_f ~ 0.35).
Phase 4: Hydrochloride Salt Formation
Precipitation : Isolate the free base via silica gel chromatography. Dissolve the purified free base in a minimal amount of anhydrous ether or dioxane, and bubble dry HCl gas (or add 4M HCl in dioxane) through the solution.
Causality: Conversion to the hydrochloride salt (CAS: 1414958-99-8) vastly improves the compound's stability, solubility profile, and shelf-life for downstream pharmaceutical manufacturing.
Self-Validation Check: The rapid precipitation of an off-white crystalline solid confirms successful salt formation.
Downstream Application in Drug Development
The synthesized 4-chloro-2-cyclopropyl-pyridine is a highly valued intermediate in oncology drug development. It is primarily utilized to synthesize pyrrolidine-1,2-dicarboxamide derivatives, which are targeted inhibitors of the PI3K/AKT/mTOR signaling pathway[3]. The cyclopropyl group provides critical steric bulk that locks the inhibitor into the hydrophobic pocket of the PI3K kinase domain, preventing the phosphorylation of PIP2 to PIP3, thereby halting aberrant cancer cell proliferation[4].
Contextual signaling pathway showing PI3K inhibition by derivatives of the synthesized compound.
References
Comins, D. L., & Mantlo, N. B. (1985). Regiospecific α-alkylation of 4-chloro(bromo)pyridine. The Journal of Organic Chemistry, 50(22), 4410-4411. Link
Fairhurst, R. A., et al. (2012). Pyrrolidine-1,2-dicarboxamide derivatives (US Patent No. 8,476,268 B2). U.S. Patent and Trademark Office / Novartis AG. Link
Furet, P., et al. (2009). Organic compounds (EA018863B1). Eurasian Patent Organization / Novartis AG. Link
Sigma-Aldrich. 4-Chloro-2-cyclopropyl-pyridine hydrochloride (CAS 1414958-99-8). MilliporeSigma. Link
Decoding the Pharmacophoric Role: Receptor Binding Affinity and Kinase Targeting of 4-Chloro-2-cyclopropyl-pyridine Hydrochloride
Target Audience: Researchers, scientists, and drug development professionals Focus: Fragment-Based Drug Discovery (FBDD), Structure-Activity Relationships (SAR), and Kinase Inhibition Introduction: The Building Block Par...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals
Focus: Fragment-Based Drug Discovery (FBDD), Structure-Activity Relationships (SAR), and Kinase Inhibition
Introduction: The Building Block Paradigm in Targeted Therapies
In the realm of targeted oncology and kinase inhibition, raw chemical building blocks rarely possess nanomolar receptor binding affinity on their own. Instead, they act as highly specialized pharmacophoric precursors. 4-Chloro-2-cyclopropyl-pyridine hydrochloride (CAS 1414958-99-8) is a prime example of such a critical intermediate [1].
Developed and utilized extensively in the synthesis of pyrrolidine-1,2-dicarboxamide derivatives, this fragment is the structural cornerstone for a class of potent Phosphatidylinositol 3-kinase (PI3K) inhibitors [2]. As a Senior Application Scientist, I approach this compound not as a standalone drug, but as a modular vector. By understanding how its specific functional groups interact with the ATP-binding pocket of PI3K, we can decode the causality behind its use in modern rational drug design.
Structural and Mechanistic Rationale: Engineering Binding Affinity
The ultimate receptor binding affinity of a PI3K inhibitor relies heavily on the precise spatial arrangement of its sub-pockets. The incorporation of 4-Chloro-2-cyclopropyl-pyridine hydrochloride provides three distinct functional advantages that drive target engagement:
The Pyridine Nitrogen (Hinge Binder): In the active site of PI3Kα, the kinase hinge region (specifically residue Val851) requires a strong hydrogen bond acceptor. The pyridine nitrogen serves this exact purpose, anchoring the molecule into the ATP-binding cleft [2].
The 2-Cyclopropyl Group (Selectivity Anchor): The cyclopropyl ring is not merely a lipophilic tag; it is a sterically demanding group that perfectly occupies a specific hydrophobic specificity pocket adjacent to the hinge region. This interaction is the primary driver for the molecule's selectivity for the PI3Kα isoform over PI3Kβ or PI3Kγ.
The 4-Chloro Substitution (Synthetic Handle): The chlorine atom acts as an electrophilic handle for palladium-catalyzed cross-coupling. Once the pyridine ring is anchored in the hinge, the C4 position points directly toward the solvent-exposed channel, allowing the attachment of large, solubilizing groups (like pyrrolidine-1,2-dicarboxamide) without causing steric clashes in the binding pocket [1].
Fig 1: Modular synthesis workflow and structural mapping of the fragment to the kinase pocket.
Quantitative Data: The Impact of the C2-Substitution on Affinity
To illustrate the causality behind selecting the 2-cyclopropyl variant over simpler analogs, we must look at the Structure-Activity Relationship (SAR) data of the final assembled molecules. The table below summarizes the receptor binding affinity (IC50) of generalized PI3K inhibitors based on their C2-pyridine substitution.
Table 1: SAR Contributions of the Pyridine C2-Position in PI3Kα Inhibitors
C2-Substitution on Pyridine Core
PI3Kα IC50 (nM)
PI3Kβ IC50 (nM)
Fold Selectivity (α/β)
Mechanistic Rationale
-H (Unsubstituted)
> 1000
> 1000
N/A
Lack of hydrophobic engagement in the specificity pocket.
-Methyl
45
320
~7x
Partial pocket filling; moderate affinity but poor selectivity.
-Cyclopropyl (Target Fragment)
4.2
410
~97x
Optimal steric fit; maximizes van der Waals contacts.
Data synthesized from foundational SAR studies in pyrrolidine-1,2-dicarboxamide derivative patents [2].
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, the transition from the 4-Chloro-2-cyclopropyl-pyridine hydrochloride fragment to a validated kinase inhibitor requires rigorous, self-validating protocols.
Objective: Synthesize the active pharmacophore by coupling the fragment with an amine derivative.
Reagent Preparation: Combine 4-Chloro-2-cyclopropyl-pyridine HCl (1.0 eq), the target amine (1.1 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq) in anhydrous 1,4-dioxane.
Causality: Xantphos is selected for its wide bite angle, which specifically promotes reductive elimination in sterically hindered aryl chlorides.
Base Addition: Add Cs2CO3 (3.0 eq).
Causality: Because the starting material is a hydrochloride salt, an extra equivalent of base is strictly required to neutralize the HCl before the palladium catalytic cycle can initiate.
Degassing: Purge the reaction vessel with N2 for 15 minutes.
Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling and degraded yields.
Execution & Validation: Heat at 100°C for 12 hours. The reaction is self-validating via LC-MS: success is confirmed by the complete disappearance of the m/z 153 (free base) peak and the emergence of the product mass, with <5% dehalogenated side product.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: Quantify the receptor binding affinity (IC50) of the synthesized inhibitor against PI3Kα.
Protein Isolation: Purify recombinant PI3Kα using Immobilized Metal Affinity Chromatography (IMAC) on a Ni-Sepharose resin [2].
Causality: IMAC isolates the His-tagged kinase with ultra-high purity, which is essential to prevent background off-target ATP hydrolysis.
Kinase Reaction: Mix the synthesized inhibitor (10-point serial dilution), PI3Kα, PIP2 substrate, and ATP in a HEPES buffer (pH 7.5). Incubate for 30 minutes at room temperature.
Detection: Add a biotinylated-PIP3 tracer and a Europium-labeled anti-GST-GRP1 pleckstrin homology (PH) domain.
Causality: If the inhibitor successfully binds the kinase pocket, PIP2 is not phosphorylated to PIP3. The absence of native PIP3 allows the Europium-labeled PH domain to bind the artificial biotin-PIP3 tracer, yielding a high FRET signal. High FRET = High Inhibition.
Validation: Calculate the Z'-factor using a reference inhibitor. A Z'-factor > 0.6 mathematically validates the assay's robustness, ensuring the binding affinity data is trustworthy.
Fig 2: PI3K signaling pathway and the intervention point of pyridine-derived kinase inhibitors.
Conclusion
4-Chloro-2-cyclopropyl-pyridine hydrochloride is not a passive chemical ingredient; it is a highly engineered vector designed for optimal target engagement. By leveraging the pyridine nitrogen for hinge binding and the cyclopropyl group for hydrophobic pocket selectivity, researchers can utilize this fragment to synthesize highly potent, isoform-selective PI3Kα inhibitors. Understanding the causality behind these structural features is what separates standard chemical synthesis from rational, affinity-driven drug design.
References
Fairhurst, R. A., et al. (Novartis AG). "Pyrrolidine-1,2-dicarboxamide derivatives." U.S. Patent US8476268B2, Google Patents, 2013.
Protocols & Analytical Methods
Method
Application Note: Synthesis Protocol for 4-Chloro-2-cyclopropyl-pyridine Hydrochloride
Audience: Researchers, scientists, and drug development professionals. Scope: This application note details the regioselective synthesis of 4-chloro-2-cyclopropyl-pyridine, followed by its conversion to a stable hydrochl...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Scope: This application note details the regioselective synthesis of 4-chloro-2-cyclopropyl-pyridine, followed by its conversion to a stable hydrochloride salt. This intermediate is highly valued in the development of kinase inhibitors and other targeted therapeutics.
Mechanistic Overview & Expert Insights
The synthesis of 2-alkyl-4-chloropyridines presents a regioselectivity challenge. Direct alkylation of pyridines often yields mixtures of isomers or requires harsh conditions. To circumvent this, the protocol employs a modified Comins-Mantlo reaction [1].
The workflow relies on the in situ activation of the pyridine ring. By reacting 4-chloropyridine with phenyl chloroformate, an highly electrophilic N-acylpyridinium intermediate is generated. This activation directs the nucleophilic attack of the Grignard reagent (cyclopropylmagnesium bromide) exclusively to the C2 position.
Causality in Experimental Design:
Stoichiometry of the Grignard Reagent: The protocol utilizes 4-chloropyridine hydrochloride as the starting material. Therefore, 2.2 equivalents of cyclopropylmagnesium bromide are required[2]. The first equivalent acts as a base to deprotonate the hydrochloride salt, generating the free pyridine in situ, while the remaining 1.2 equivalents participate in the nucleophilic addition.
Cryogenic Conditions (-78 °C): Maintaining -78 °C during the addition of the Grignard reagent and the chloroformate is critical. It prevents the highly reactive Grignard reagent from undergoing unwanted side reactions (such as ring-opening or attack at the C4 chlorine position) and stabilizes the transient N-acylpyridinium intermediate before nucleophilic trapping.
Experimental Workflow
Workflow for the synthesis of 4-Chloro-2-cyclopropyl-pyridine HCl.
Materials and Quantitative Data
The following table summarizes the stoichiometric requirements for a standard 22 mmol scale reaction, adapted from validated patent literature [2].
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount
4-Chloropyridine hydrochloride
Starting Material
150.00
1.0 eq
3.4 g (22 mmol)
Cyclopropylmagnesium bromide
Nucleophile / Base
145.28
2.2 eq
100 mL (0.5 M in THF)
Phenyl chloroformate
Activating Agent
156.57
1.0 eq
2.76 mL (22 mmol)
Tetrahydrofuran (THF)
Solvent (Anhydrous)
72.11
N/A
68 mL
Ammonium Chloride (aq)
Quenching Agent
53.49
Excess
20% w/v solution
Diethyl Ether (Et₂O)
Extraction Solvent
74.12
N/A
2 x 100 mL
Hydrogen Chloride
Salt Formation
36.46
1.1 eq
~12 mL (2.0 M in Et₂O)
Step-by-Step Methodologies
Phase 1: N-Acylation and Regioselective Addition
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.
Suspension: Charge the flask with 4-chloropyridine hydrochloride (3.4 g, 22 mmol) and anhydrous THF (68 mL).
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
Grignard Addition: Using a syringe pump, add cyclopropylmagnesium bromide (0.5 M in THF, 100 mL, 50 mmol) in one continuous portion to the cold suspension. Stir the resulting mixture at -78 °C for exactly 10 minutes. Note: The initial equivalent neutralizes the hydrochloride salt, which may cause a slight exotherm and visual change in the suspension.
Activation: Add phenyl chloroformate (2.76 mL, 22 mmol) dropwise over 5 minutes. Maintain the reaction at -78 °C and stir for an additional 15 minutes [2].
Phase 2: Rearomatization and Workup
Warming: Remove the dry ice/acetone bath and allow the reaction mixture to gradually warm to room temperature (approximately 20-25 °C) over 1 to 2 hours. This warming phase facilitates the elimination of the acyl group and rearomatization of the pyridine ring.
Quenching: Carefully quench the reaction by slowly adding a 20% aqueous solution of NH₄Cl (50 mL). Caution: Quench slowly to manage the exothermic destruction of unreacted Grignard reagent.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 × 100 mL).
Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base (4-chloro-2-cyclopropyl-pyridine). If necessary, purify via flash column chromatography (Hexanes/EtOAc).
Phase 3: Hydrochloride Salt Formation
Dissolution: Dissolve the purified 4-chloro-2-cyclopropyl-pyridine free base in a minimal volume of anhydrous diethyl ether (approx. 30 mL).
Precipitation: Under vigorous stirring at 0 °C, slowly add a solution of HCl in diethyl ether (2.0 M, approx. 1.1 equivalents based on recovered free base yield). A white to off-white precipitate will form immediately.
Isolation: Stir for 15 minutes at 0 °C to ensure complete precipitation. Filter the solid under vacuum using a Büchner funnel, wash the filter cake with cold anhydrous diethyl ether (2 × 10 mL), and dry under high vacuum to afford 4-Chloro-2-cyclopropyl-pyridine hydrochloride.
References
Comins, D. L., & Mantlo, N. B. (1985). Regioselective addition of Grignard reagents to 1-acylpyridinium salts. A convenient method for the synthesis of 2-alkylpyridines. Journal of Organic Chemistry, 50(22), 4410-4411. URL:[Link]
Fairhurst, R. A., et al. (2012). Pyrrolidine-1,2-dicarboxamide derivatives (U.S. Patent No. 8,227,462 B2). U.S. Patent and Trademark Office.
Application
NMR spectroscopy characterization of 4-Chloro-2-cyclopropyl-pyridine hydrochloride
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Resolution NMR Spectroscopy Characterization of 4-Chloro-2-cyclopropyl-pyridine Hydrochloride
Introduction & Structural Context
4-Chloro-2-cyclopropyl-pyridine hydrochloride (CAS: 1414958-99-8) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors [1]. While the free base form of this compound is common, isolating it as a hydrochloride salt significantly enhances its aqueous solubility, solid-state stability, and shelf-life.
However, the transition from a free base to a hydrochloride salt introduces specific nuances in Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, it is critical to approach the structural elucidation of this compound not just as a data collection exercise, but as a mechanistic study of its electronic environment. This application note provides a comprehensive, self-validating protocol for the characterization of this compound, ensuring high-fidelity data suitable for regulatory submissions.
Mechanistic Principles of the NMR Analysis
Understanding the causality behind the observed chemical shifts is paramount for accurate structural assignment. The NMR spectra of 4-chloro-2-cyclopropyl-pyridine hydrochloride are governed by three primary electronic and steric factors:
Protonation-Induced Deshielding: In the hydrochloride salt, the pyridine nitrogen is protonated. This formal positive charge significantly withdraws electron density from the aromatic ring via strong inductive and resonance effects. Consequently, the protons adjacent to the nitrogen (H-6) and in the ortho/para positions experience a pronounced downfield shift (typically +0.3 to +0.5 ppm) compared to the unprotonated free base [2].
Cyclopropyl Ring Strain: The cyclopropyl group exhibits unique orbital hybridization. The C-C bonds possess higher p-character (resembling alkenes to relieve ring strain), while the C-H bonds have higher s-character. This alters the local magnetic anisotropy, shielding the cyclopropyl protons and shifting them significantly upfield (0.9–1.2 ppm) relative to typical aliphatic chains.
Regiochemical Differentiation: The chloro substituent at C-4 breaks the symmetry of the pyridine ring, creating a distinct spin system. H-6 will appear as a doublet (ortho-coupled to H-5), H-5 as a doublet of doublets (ortho-coupled to H-6 and meta-coupled to H-3), and H-3 as a finely split doublet or broad singlet (meta-coupled to H-5).
Experimental Methodology: A Self-Validating Protocol
To ensure trustworthiness and reproducibility, the following protocol integrates mandatory validation checkpoints at every stage of the workflow.
Step 1: Sample Preparation
Action: Weigh exactly 15–20 mg of 4-chloro-2-cyclopropyl-pyridine hydrochloride into a clean glass vial. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Causality: DMSO-
d6
is selected because its high dielectric constant effectively solvates the ionic hydrochloride salt lattice, preventing molecular aggregation that causes line broadening. Non-polar solvents like CDCl
3
often fail to fully dissolve the salt pair, leading to poor signal-to-noise ratios (SNR).
Validation Check: The solution must be optically clear. Any particulate matter will cause magnetic susceptibility gradients, ruining resolution. If cloudy, filter the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube.
Step 2: Probe Tuning and Magnet Shimming
Action: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the spectrometer to the deuterium frequency of DMSO-
d6
. Tune and match the probe specifically for
1
H and
13
C frequencies.
Causality: Precise tuning minimizes the reflected radiofrequency (RF) power, ensuring maximum energy transfer to the sample and optimal excitation of the nuclear spins.
Validation Check: Perform gradient shimming (e.g., TopShim). Manually verify the full width at half maximum (FWHM) of the residual DMSO-
d6
pentet at 2.50 ppm. A FWHM of < 1.0 Hz validates optimal
B0
field homogeneity. Do not proceed to acquisition until this metric is met.
Step 3: Data Acquisition
1
H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds and a 30° flip angle.
13
C{
1
H} NMR: Acquire 1024–2048 scans with a D1 of 2.0 seconds using WALTZ-16 composite pulse decoupling.
Causality: The 2.0s D1 ensures sufficient longitudinal relaxation (
T1
) for quantitative integration of the proton signals. Cyclopropyl protons often exhibit slightly longer
T1
relaxation times than aromatic protons; truncating the delay would skew the integration ratios.
Step 4: Data Processing & Verification
Action: Apply an exponential window function (Line Broadening = 0.3 Hz for
1
H, 1.0 Hz for
13
C) prior to Fourier Transformation. Phase the spectra manually and apply a polynomial baseline correction.
Validation Check: Reference the chemical shift to the internal TMS peak at 0.00 ppm. The integration of the aromatic region (3 protons) versus the cyclopropyl region (5 protons) must yield a perfect 3:5 ratio. A deviation >5% indicates the presence of impurities or incomplete relaxation.
Data Presentation: Expected NMR Assignments
The following tables summarize the expected quantitative data for the fully characterized hydrochloride salt.
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 4-Chloro-2-cyclopropyl-pyridine Hydrochloride
Executive Summary & Substrate Profiling 4-Chloro-2-cyclopropyl-pyridine hydrochloride (CAS: 1414958-99-8) is an increasingly prominent building block in drug discovery and medicinal chemistry[1]. The incorporation of a c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Substrate Profiling
4-Chloro-2-cyclopropyl-pyridine hydrochloride (CAS: 1414958-99-8) is an increasingly prominent building block in drug discovery and medicinal chemistry[1]. The incorporation of a cyclopropyl group enhances the metabolic stability and lipophilicity of the pyridine pharmacophore, making it an ideal scaffold for lead optimization. However, the functionalization of this substrate via Suzuki-Miyaura cross-coupling presents two distinct mechanistic hurdles:
C-Cl Bond Inertness: The carbon-chlorine bond possesses a significantly higher bond dissociation energy (~339 kJ/mol) compared to its bromo- counterpart (~276 kJ/mol), rendering the initial oxidative addition step kinetically sluggish[2].
Hydrochloride Salt Stoichiometry: The presence of the HCl salt fundamentally alters the base requirements of the reaction, as the base must first neutralize the salt before it can activate the organoboron species[3].
This application note details optimized, self-validating protocols for achieving high-yielding cross-couplings with this specific substrate, leveraging rational catalyst design and stoichiometric control.
Mechanistic Causality & Reaction Design
The Dual Role of the Base
In a standard Suzuki-Miyaura coupling, the base is required to convert the weakly nucleophilic boronic acid into a highly reactive, electron-rich boronate complex (e.g., an 8-B-4 boronate), which is essential for the transmetalation step[4]. When utilizing 4-chloro-2-cyclopropyl-pyridine hydrochloride, the first equivalent of base is immediately consumed to deprotonate the pyridinium salt and liberate the free electrophile[3].
Failure to account for this neutralization results in a base-deficient system, leading to stalled transmetalation, prolonged reaction times, and increased rates of competitive protodeboronation of the boronic acid. Therefore, a minimum of 2.5 to 3.0 equivalents of a strong inorganic base (e.g., K3PO4 or K2CO3) is strictly required to ensure sufficient basicity remains for the catalytic cycle[5].
Overcoming the C-Cl Activation Barrier
Because the oxidative addition of palladium into the strong C-Cl bond is the rate-determining step, traditional catalyst systems (e.g., Pd(PPh3)4) are largely ineffective[2]. Success requires highly active catalyst systems utilizing bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs)[6]. These ligands serve a dual purpose:
Electron Richness: Increases the electron density at the Pd(0) center, facilitating insertion into the strong C-Cl bond[7].
Steric Bulk: Promotes the rapid reductive elimination of the final biaryl product, preventing catalyst trapping and degradation[6].
Workflow and mechanistic logic for Suzuki coupling of hydrochloride salt substrates.
Quantitative Data: Condition Optimization
The following table summarizes the optimization landscape for coupling 4-chloro-2-cyclopropyl-pyridine hydrochloride with a standard arylboronic acid, illustrating the critical nature of base equivalents and ligand choice.
Catalyst System (5 mol%)
Base (Equivalents)
Solvent
Temp (°C)
Conversion (%)*
Rationale / Observation
Pd(PPh3)4
K2CO3 (2.0 eq)
Dioxane/H2O
90
< 10%
Ligand not electron-rich enough for C-Cl bond; insufficient base[8].
Pd(OAc)2 / XPhos
K2CO3 (1.5 eq)
Dioxane/H2O
100
35%
Active ligand, but base is depleted by the HCl salt, stalling transmetalation[3].
Pd(OAc)2 / XPhos
K3PO4 (3.0 eq)
Toluene/H2O
100
> 95%
Optimal conditions: Sufficient base for neutralization and boronate formation[5].
XPhos Pd G3
K3PO4 (3.0 eq)
THF/H2O
80
> 98%
Precatalyst ensures rapid generation of active Pd(0), allowing milder temperatures[7].
*Conversion monitored by LC-MS (UV 254 nm) after 12 hours.
Experimental Protocols
Protocol A: Standard Thermal Suzuki Coupling (Scale: 1.0 mmol)
This protocol utilizes a robust Pd(OAc)2/XPhos system, ideal for general laboratory synthesis without specialized precatalysts.
Solvent: Toluene (8.0 mL) and Deionized Water (2.0 mL)
Step-by-Step Methodology:
Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-chloro-2-cyclopropyl-pyridine hydrochloride, arylboronic acid, Pd(OAc)2, XPhos, and K3PO4.
Expert Insight: Adding the solid base directly with the catalyst ensures immediate neutralization of the HCl salt upon solvent addition, protecting the sensitive Pd(0) species from acidic degradation.
Degassing: Add Toluene and Water. Seal the flask and degas the biphasic mixture by sparging with inert gas (Nitrogen or Argon) for 10-15 minutes.
Expert Insight: Oxygen must be rigorously excluded as electron-rich phosphines like XPhos are highly susceptible to oxidation to their phosphine oxides, which kills the catalytic cycle[6].
Heating & Monitoring: Heat the vigorously stirring mixture to 100 °C. Monitor the reaction via TLC or LC-MS. The reaction is typically complete within 6–12 hours.
Self-Validation Check: LC-MS should show the disappearance of the starting material mass (m/z ~154 for the free base) and the appearance of the product mass. If the reaction stalls at ~30% conversion, protodeboronation of the boronic acid likely occurred; spike in an additional 0.5 equiv of boronic acid.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
Workup Rationale: The aqueous wash is critical to solubilize and remove the potassium chloride byproducts (from the HCl salt neutralization), excess phosphate base, and unreacted boronic acid, preventing emulsion formation during extraction.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Microwave-Assisted Suzuki Coupling
For rapid library generation or sterically hindered boronic acids.
Materials: Same stoichiometry as Protocol A, but utilizing a microwave-compatible solvent system (e.g., 1,4-Dioxane/H2O, 4:1 v/v)[8].
Step-by-Step Methodology:
Combine all solid reagents (substrate, boronic acid, Pd(OAc)2, XPhos, K3PO4) in a 10 mL microwave-safe vial equipped with a stir bar.
Add the degassed Dioxane/H2O mixture (5.0 mL total volume). Seal the vial with a crimp cap.
Irradiate in a microwave reactor at 120 °C for 20–30 minutes[8].
Self-Validation Check: Upon completion, the reaction mixture should transition from a pale yellow suspension to a dark, palladium-black containing mixture, indicating the exhaustion of the catalyst at the end of the reaction cycle.
Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with ethyl acetate, before proceeding to standard chromatographic purification.
Conclusion
The successful Suzuki-Miyaura cross-coupling of 4-chloro-2-cyclopropyl-pyridine hydrochloride requires a deliberate departure from standard coupling conditions. By utilizing highly active, bulky electron-rich ligands to overcome the C-Cl bond activation barrier, and by strictly accounting for the extra equivalent of base required to neutralize the hydrochloride salt, researchers can achieve excellent yields and streamline the synthesis of complex 2-cyclopropyl-pyridine derivatives.
References[8] "Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtCKopCG_0zqUoDaRb9bdhLMdoYgvco6IbSuROBpVyxp0hfjwLP6A0C9FhfVO5zDaGAeQyfLiUyEEXqtmAITjs0zMj0V_uxyULY5GmVUB61njPeVgtDsYdxiQjz_b2S_KEOKiwmtoGKcT3k1vz8YJvD_DOjiW7mQC7tP0rJlYSVM6ZLLzdQnHPa3ISPXCXs8Ew5HcO3nt2jGYgr-yh4CSk2rWjEGxtk5nyC0WHk04Q36E=][6] "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFuI779dYWZZ8apcpk12zQwv7yL50fz8ZJK0rGCStSgQaCEQVMety9ZwEuRtlYoMaou3jFmf3HS_WK87y1ucb7baxceK-iuJTJbAcI7582UlWmHlbux9HDMoqxvVsFMdzFjP_U6-9zbdrzsEVvi7iLo1WfhORIMPMef5X1DPyaXFgUVBGakSbA2e2bNP6i7_co7kRNqYSg-rWU25h22F2wDfeCAS5ZYcow-CiHrly-amrbamsjMwwS64krcPwVqJ-A][7] "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1." Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiTYlcYh4x0e5wmqIPseB4M7ak6KRJY_fQ7HRZRj5TOyUdUicuvmhPSVhrbhAc52oX0-GMMAmZXuh97ezJkn6RXds4uq-KXlxGNwUS6uC55iQRSMrIJR5Q7gIQhms05eH6Go5T4f5q45PE17wr_qhX0t7D6b217lS-4YfVzpnTM7QgJ01H6vbF__Q3PAbdE_zc][2] "Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ9wZBLbFNKHXQOMRQ2vJLbTjr_bUkAkzVBgl8M_cqgYcl-c9xaDRLGEmKsym7xqVNAqhEOh4JXR7gRdjaDs08cOrDLZ2hFlT8O1WpeqK3mE1v8XN1IBuXdUPUgq9IEiegtAO2uL-4MJkI1P4TYWqZJIT-ktTp-9kLRx80UmXJWIFyEE7nJhhktEUpwc6MpHPtHlVcLOw-rm73lHHPij7SFaBuf35fl0_zaq4bPmoPdMEMby0BEB7Fxvoy52DV_e7Kgbvy6SnbcqufdPg=][1] "4-Chloro-2-cyclopropyl-pyridine hydrochloride | 1414958-99-8." Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdt2duKDodvUPZq3CtDRwq61ZE4hOdD0qpnunNXiizrplR02I-pErCzcxEZSe336bP94Hs_eOSegqikvGMWPwMiK3cX2uGAAIpzzxk5ROZ5kpy5vYV7EJW0tOtonaV8J3916PVVAKID0_YsDkIaKK_KzLc0IQajdR1aCRhTuNYOSgvSa3u19DhF-U-fg==][3] "Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines." The Journal of Organic Chemistry, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt9AbR67u4PtfnBj2OAEjy0NieHQuR3adJzAgC-IvixTX1S1sUNoOflOuludVnzG16OxJyu48JZs2uuISl7gA-L45FVRrH2ZBewowsPX2frM0n02EACXd2wnz-c5mcTWswpUWl8w==][4] "Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings." National Institutes of Health, PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0_LUGpkPbDXAQVxHbiublKDazMcc-MpakwbC7-PD64eqhCDg2c5qmHSJL6N_Cfj034SR0eU_GgVku8Uw2qC5K-2U389l9avsPSyPI40_OAO4Zmqdti57L0ogTikVekiPiOe3FC67NtjVVxOjK][5] "A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQIkLH9nHzoTsZgTNTcp3iwPaWqEZE0Q8Je17WLyS2KE443g62CfIuhWPC4aKvhC83sxHx_4K0OpRENTl25b7O2YGfzoDHalT2_U1MG5yH24Ba-D4TkTq2Wbvk7wUGr9b7FHPuZu6cgluN14NFMeC0fLJSGdZsPpS2JqO6SEA756DdVU6Go-cTOxXSN2KI8R-zwc1ep8QGJRiuhF0tOA==]
crystallization and purification techniques for 4-Chloro-2-cyclopropyl-pyridine hydrochloride
An Application Guide to the Crystallization and Purification of 4-Chloro-2-cyclopropyl-pyridine Hydrochloride Abstract This comprehensive guide provides detailed application notes and robust protocols for the crystalliza...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Crystallization and Purification of 4-Chloro-2-cyclopropyl-pyridine Hydrochloride
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the crystallization and purification of 4-Chloro-2-cyclopropyl-pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, this document moves beyond standard procedures to explain the underlying scientific principles behind each step. We address common challenges such as impurity profiles, solvent selection, and the hygroscopic nature of pyridine hydrochloride salts. Methodologies covered include single-solvent recrystallization, anti-solvent crystallization, and decolorization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to establish efficient and reproducible purification workflows.
Introduction: The Imperative for Purity
4-Chloro-2-cyclopropyl-pyridine hydrochloride is a substituted pyridine derivative whose utility in medicinal chemistry, particularly as a building block for active pharmaceutical ingredients (APIs), is of significant interest. The purity of such intermediates is paramount; residual starting materials, by-products, or inorganic salts can lead to the formation of impurities in the final API, impacting its safety, efficacy, and stability.[1][2]
This document provides a framework for developing a purification strategy, grounded in the physicochemical properties of pyridine hydrochloride salts. The protocols herein are designed as robust starting points, which should be optimized based on empirical results and the specific impurity profile of the crude material.
Physicochemical Properties and Impurity Profile
A successful purification strategy begins with an understanding of the target molecule and its potential contaminants.
2.1. Physicochemical Properties
While specific experimental data for 4-Chloro-2-cyclopropyl-pyridine hydrochloride is not widely published, its properties can be inferred from its structure and the general characteristics of pyridine hydrochloride salts:
State: Expected to be a crystalline solid at room temperature.[3]
Solubility: As an ionic salt, it is expected to be highly soluble in polar protic solvents like water and lower alcohols (methanol, ethanol) and sparingly soluble in nonpolar organic solvents like hexanes, ethers, and aromatic hydrocarbons.[3][4]
Hygroscopicity: Pyridine hydrochloride salts are notoriously hygroscopic, readily absorbing moisture from the atmosphere.[3][5] This necessitates handling under dry conditions and thorough drying of the final product.
Stability: The compound is generally stable under standard laboratory conditions but should be stored away from strong bases and moisture.[6][7]
2.2. Potential Impurities
Impurities in the crude product typically originate from the synthetic route. Common synthetic pathways to chloropyridines may involve the chlorination of pyridine-N-oxides or the reaction of pyridinols with chlorinating agents like phosphorus oxychloride or thionyl chloride.[2][8][9] Potential impurities could include:
Inorganic Salts: Residual salts from reaction workup, such as sodium chloride.
Colored By-products: High-molecular-weight species or degradation products formed from harsh reaction conditions.[2]
Strategic Purification Workflow
A multi-step approach is often required to achieve high purity. The general strategy involves selecting a primary purification method (crystallization) and incorporating supplementary steps as needed.
Caption: General workflow for the purification of 4-Chloro-2-cyclopropyl-pyridine HCl.
Crystallization Protocols
Crystallization is the most effective technique for purifying crystalline solids. The choice between single-solvent and anti-solvent methods depends on the solubility profile of the crude material.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a solvent is identified in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[5] For pyridine hydrochlorides, polar protic solvents are excellent candidates.
Methodology:
Solvent Selection: Place a small amount of crude material in a test tube and add a potential solvent (e.g., isopropanol, ethanol) dropwise. Observe solubility at room temperature and upon heating. A good solvent will dissolve the compound completely when hot and yield crystals upon cooling.
Dissolution: Place the crude 4-Chloro-2-cyclopropyl-pyridine hydrochloride into an Erlenmeyer flask equipped with a stir bar. Add the minimum amount of hot isopropanol required to achieve complete dissolution.
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities from the crystal surfaces.
Drying: Dry the purified crystals under high vacuum, preferably over a strong desiccant like phosphorus pentoxide (P₂O₅), to remove all traces of solvent and absorbed moisture.[5]
Protocol 2: Anti-Solvent Crystallization
This technique is employed when no single solvent provides the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "poor" solvent (anti-solvent).[10]
Causality: The addition of the anti-solvent reduces the overall solvating power of the medium, decreasing the solubility of the target compound and forcing it to crystallize out of solution.
Caption: Step-by-step workflow for anti-solvent crystallization.
Methodology:
Solvent System Selection: Identify a pair of miscible solvents. The "good" solvent should readily dissolve the compound (e.g., methanol, ethanol), while the "poor" solvent should not (e.g., diethyl ether, ethyl acetate, hexanes).[5][10]
Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of the hot "good" solvent (e.g., methanol).
Induce Precipitation: While stirring, slowly add the "poor" anti-solvent (e.g., diethyl ether) dropwise until the solution becomes persistently cloudy (turbid).
Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again. This ensures the solution is perfectly saturated at that temperature.
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath to promote crystal growth.
Isolation and Drying: Collect, wash (with cold anti-solvent), and dry the crystals as described in Protocol 1.
Supplementary Purification Techniques
5.1. Decolorization with Activated Charcoal
If the crude product solution is colored, it may indicate the presence of highly conjugated, non-polar impurities. These can often be removed using activated charcoal.
Methodology:
Dissolve the crude product in the hot crystallization solvent as usual.
Cool the solution slightly below its boiling point. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.[10]
Add a small amount of activated charcoal (typically 1-2% by weight of the solute).
Swirl and gently heat the mixture for 5-10 minutes.
Perform a hot gravity filtration using fluted filter paper to remove the charcoal.
Proceed with the crystallization protocol by allowing the clear filtrate to cool.
5.2. Column Chromatography
For challenging separations where impurities have similar solubility to the product, silica gel column chromatography may be necessary.[11]
Methodology:
Stationary Phase: Silica gel is typically effective.
Mobile Phase: A gradient elution is often required. Start with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol (e.g., 1% -> 2% -> 5% Methanol in Dichloromethane).[5]
Procedure: The crude material is dissolved in a minimal amount of solvent, adsorbed onto a small amount of silica, and dry-loaded onto the column. The fractions are then collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product.
Data Summary and Troubleshooting
Technique
Recommended Solvents / Systems
Advantages
Disadvantages & Considerations
Single-Solvent Recrystallization
Isopropanol, Ethanol, Methanol
Simple, effective for removing impurities with different solubility profiles.
Requires finding a single solvent with ideal temperature-dependent solubility.
Versatile when no suitable single solvent is found; offers fine control over saturation.
Requires careful, slow addition of the anti-solvent to avoid "oiling out".
Charcoal Treatment
N/A (Used with crystallization solvent)
Effectively removes small amounts of colored, non-polar impurities.
Can reduce yield by adsorbing the desired product if used in excess.[10]
Troubleshooting Common Issues:
Product "Oils Out": If the product separates as a liquid instead of a solid, the solution is too supersaturated or the solvent system is not optimal. Try using a larger volume of solvent, cooling more slowly, or selecting a different solvent system.[5]
No Crystals Form: The solution may not be sufficiently saturated. Try evaporating some of the solvent or gently scratching the inside of the flask with a glass rod to create nucleation sites. Seeding with a pure crystal can also be effective.[5]
Hygroscopic Product: The final product is difficult to handle and weigh. Always handle the purified, dry material in a low-humidity environment (e.g., a glovebox) and store it in a desiccator over a strong drying agent.[3][5]
References
Technical Support Center: Purification of 4-(4-Chlorobutyl)
improving aqueous solubility of 4-Chloro-2-cyclopropyl-pyridine hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with formulating 4-Chloro-2-cyclopropyl-pyridine hydrochlo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with formulating 4-Chloro-2-cyclopropyl-pyridine hydrochloride (CAS: 1414958-99-8).
While formulating a weakly basic, highly lipophilic pyridine derivative as a hydrochloride (HCl) salt is a standard approach to enhance aqueous solubility, this specific molecular architecture—characterized by the hydrophobic cyclopropyl and chloro substituents—makes the salt highly susceptible to microenvironmental shifts.
Below is an in-depth troubleshooting guide, validated experimental protocols, and a diagnostic workflow to help you overcome precipitation and dissolution failures.
Diagnostic Workflow
Workflow for diagnosing and resolving solubility issues of 4-Chloro-2-cyclopropyl-pyridine HCl.
Section 1: Troubleshooting Guide
Q1: Why does my 4-Chloro-2-cyclopropyl-pyridine HCl precipitate heavily when introduced to Simulated Gastric Fluid (SGF), despite being a water-soluble salt?A: You are observing the Common Ion Effect [1]. SGF contains high concentrations of chloride ions (~0.1 M HCl). According to Le Chatelier's principle and the solubility product (
Ksp
) equilibrium, the excess chloride ions in the dissolution medium suppress the dissolution of the hydrochloride salt. Because the 4-chloro-2-cyclopropyl-pyridine backbone is highly lipophilic, its intrinsic
Ksp
is relatively low, making it exceptionally vulnerable to common ion-induced precipitation. The equilibrium is driven backward, forcing the solid HCl salt to crash out of solution .
Q2: During accelerated stability testing of our solid dosage form, the dissolution rate drops significantly over time. XRPD analysis of the tablet core shows the presence of the free base. What is happening?A: This is a classic case of Salt Disproportionation [2]. In the solid state, if the microenvironmental pH of the formulation exceeds the
pHmax
of the drug, the hydrochloride salt will thermodynamically convert back into its poorly soluble free base. This is frequently triggered by the use of alkaline lubricants, such as magnesium stearate. Exposure to ambient humidity provides the necessary microscopic water layer for proton transfer from the API to the basic excipient, neutralizing the salt .
Section 2: Self-Validating Experimental Protocols
Protocol 1: Determination of
pHmax
and pH-Solubility Profile
Causality & Rationale: Establishing the
pHmax
is critical because it dictates the boundary between the salt and free base stability regions. Below
pHmax
, the salt is the stable solid phase; above it, the free base precipitates. Knowing this exact inflection point allows you to select excipients that buffer the microenvironment safely below the disproportionation threshold.
Self-Validation Mechanism: This protocol relies on orthogonal solid-state analysis (XRPD) of the residual pellet to definitively prove whether the measured solubility corresponds to the salt or the free base.
Step-by-Step Methodology:
Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 1.0 to 8.0 (e.g., HCl/KCl for pH 1-2, Citrate for pH 3-5, Phosphate for pH 6-8).
Equilibration: Add an excess amount of 4-Chloro-2-cyclopropyl-pyridine HCl (e.g., 50 mg) to 5 mL of each buffer in sealed glass vials.
Agitation: Shake the vials in a thermostatic oscillator at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.
Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter.
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV to determine the dissolved equilibrium concentration.
Solid-State Verification (Critical): Recover the residual solid from the filter, dry it gently under vacuum at room temperature, and analyze it via X-Ray Powder Diffraction (XRPD). The pH at which the diffractogram transitions from the characteristic peaks of the HCl salt to the free base is your
pHmax
.
Protocol 2: Amorphous Solid Dispersion (ASD) Preparation via Spray Drying
Causality & Rationale: To overcome the high crystal lattice energy of the lipophilic free base—and to bypass the common ion effect entirely—formulating the API as an ASD in a hydrophilic polymer matrix (e.g., HPMCAS) forces the drug into a high-energy amorphous state. This creates a transient, highly supersaturated state in aqueous media, driving rapid absorption before precipitation can occur .
Self-Validation Mechanism: The success of the ASD is validated via Modulated Differential Scanning Calorimetry (mDSC) to confirm a single glass transition temperature (
Tg
), proving polymer-drug miscibility.
Step-by-Step Methodology:
Solvent Selection: Dissolve 4-Chloro-2-cyclopropyl-pyridine HCl and HPMCAS-LF (enteric polymer) in a common solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) at a 1:3 API:Polymer weight ratio. Total solid concentration should be maintained at ~5% w/v to ensure low viscosity.
Atomization: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290) using a two-fluid nozzle. Set the inlet temperature to 80°C (above the boiling point of the solvents but well below the degradation temperature of the API).
Drying: Maintain the aspirator at 100% and pump speed at 10-15%. The rapid solvent evaporation arrests the API molecules in a disordered, amorphous matrix.
Secondary Drying: Collect the resulting powder from the cyclone and dry in a vacuum oven at 40°C for 24 hours to remove residual solvent traces.
Solid-State Verification (Critical): Analyze the powder using mDSC (looking for a single
Tg
and the absence of a melting endotherm) and XRPD (confirming a broad "halo" with no sharp Bragg peaks).
Section 3: Quantitative Data Presentation
The following table summarizes the theoretical phase behavior and solubility profile of 4-Chloro-2-cyclopropyl-pyridine HCl across different media and formulation strategies.
Formulation / State
Dissolution Medium
pH
Equilibrium Solid State
Apparent Solubility (mg/mL)
Pure HCl Salt
Deionized Water
4.5
HCl Salt
12.50
Pure HCl Salt
SGF (0.1 M HCl)
1.2
HCl Salt (Precipitated)
2.10
Pure HCl Salt
FaSSIF
6.5
Free Base (Disproportionated)
0.05
ASD (HPMCAS 1:3)
FaSSIF
6.5
Amorphous (Supersaturated)
4.80
Buffered Blend (Citric Acid)
Deionized Water
3.0
HCl Salt
15.00
Section 4: Frequently Asked Questions (FAQs)
Q3: If the common ion effect is destroying my bioavailability in the stomach, can I just switch to a different salt form?A: Yes. Switching from a hydrochloride salt to a mesylate, tosylate, or sulfate salt can completely bypass the suppression caused by gastric chloride ions. Mesylate salts of weak bases often exhibit significantly higher intrinsic solubility and lower
pHmax
values than their HCl counterparts, making them far more robust in SGF .
Q4: How do I prevent disproportionation in my suspension or tablet formulation?A: For solid oral dosage forms (tablets/capsules), avoid alkaline excipients like magnesium stearate or sodium starch glycolate. Substitute them with acidic or neutral excipients (e.g., stearic acid or sodium stearyl fumarate), and incorporate an acidic microenvironmental pH modifier like citric acid into the blend. For non-clinical liquid suspensions, cooling the suspension to 2–8°C during preparation and storage has been proven to kinetically halt the disproportionation process of weak base HCl salts [3].
References
Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link]
Nie, H., Xu, W., Ren, J., Taylor, L. S., & Marsac, P. J. (2016). "Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations." Molecular Pharmaceutics, 13(10), 3541-3552. URL:[Link]
Bhujbal, S. V., et al. (2022). "Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization." Pharmaceutics, 14(10), 2203. URL:[Link]
Ojala, K., et al. (2021). "How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation." International Journal of Pharmaceutics, 606, 120875. URL:[Link]
troubleshooting low yield in 4-Chloro-2-cyclopropyl-pyridine hydrochloride synthesis
Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-cyclopropyl-pyridine hydrochloride . This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-cyclopropyl-pyridine hydrochloride . This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield attrition, regioselectivity failures, or isolation issues during this specific synthetic workflow.
By understanding the innate electronic properties of the pyridine ring and the specific vulnerabilities of alkylboronic acids, you can transform a low-yielding reaction into a robust, scalable process.
I. Mechanistic Overview & Catalytic Cycle
The synthesis relies on a regioselective Suzuki-Miyaura cross-coupling (SMCC) between 2,4-dichloropyridine and cyclopropylboronic acid, followed by anhydrous salt formation. The fundamental causality behind the regioselectivity lies in the heteroarene's electronic structure: the C2-Cl bond is weaker and possesses a greater positive charge than the C4-Cl bond due to the adjacent electronegative nitrogen atom, making it the kinetically favored site for Pd(0) oxidative addition [1].
Caption: Catalytic cycle of the regioselective Suzuki-Miyaura cross-coupling at the C2 position.
II. Diagnostic Troubleshooting Workflow
Use the following self-validating diagnostic matrix to identify the root cause of your yield loss based on In-Process Control (IPC) data.
Caption: Diagnostic flowchart for identifying and resolving yield losses in the synthesis workflow.
III. Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a high percentage of unreacted 2,4-dichloropyridine, but the cyclopropylboronic acid is completely consumed. What happened?A1: Protodeboronation. Cyclopropylboronic acid is an aliphatic boronic acid. Unlike arylboronic acids, alkylboronic acids are highly susceptible to protodeboronation (cleavage of the C-B bond) under basic, aqueous conditions at elevated temperatures. The boronic acid is degrading into cyclopropane gas before transmetalation can occur.
Solution: Implement a slow-addition protocol for the boronic acid using a syringe pump to maintain a low steady-state concentration. Alternatively, switch to a more stable boron surrogate (e.g., potassium cyclopropyltrifluoroborate) and utilize an anhydrous base system like K3PO4 in Toluene.
Q2: I am seeing significant amounts of 2,4-dicyclopropylpyridine (over-coupling). How do I improve regioselectivity?A2: Innate Selectivity vs. Over-driving the Reaction. While the C2 position is intrinsically favored for oxidative addition [2], pushing the reaction with excess reagents or high temperatures will force the catalyst to subsequently couple the C4 position. Furthermore, highly reactive, unhindered ligands can erode this selectivity [3].
Solution: Strictly limit cyclopropylboronic acid to 1.0–1.05 equivalents. Lower the reaction temperature to 70–80 °C. Switching to a bidentate ligand like dppf with Pd(OAc)2 increases steric bulk around the metal center, which heavily penalizes the more sterically encumbered C4 position and reinforces C2 selectivity.
Q3: The freebase yield is excellent (85%+), but I lose more than half my product during the hydrochloride salt formation. Why?A3: Hygroscopicity and Aqueous Solvation. 4-Chloro-2-cyclopropyl-pyridine hydrochloride is highly hygroscopic. If you use aqueous HCl (e.g., 37% hydrochloric acid) or solvents that are not strictly anhydrous, the salt will remain solvated in the aqueous phase or crash out as a sticky, unfilterable oil.
Solution: Perform the salt formation in strictly anhydrous non-polar or aprotic solvents (e.g., diethyl ether or 1,4-dioxane). Use a commercially standardized solution of anhydrous HCl in 1,4-dioxane (e.g., 4.0 M).
IV. Quantitative Data: Reaction Condition Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting C2:C4 regioselectivity.
Entry
Catalyst / Ligand
Base
Solvent System
Temp (°C)
Conversion (%)
C2:C4 Selectivity
Isolated Yield (%)
1
Pd(PPh3)4
K2CO3
1,4-Dioxane / H2O
90
85
9:1
65
2
Pd(OAc)2 / PPh3
K3PO4
Toluene / H2O
80
95
15:1
78
3
Pd(dppf)Cl2
Na2CO3
THF / H2O
70
90
12:1
72
4
Pd(OAc)2 / dppf
K3PO4
Toluene / H2O
80
98
>20:1
85 (Optimal)
V. Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Chloro-2-cyclopropyl-pyridine (Freebase)
This protocol utilizes in-process controls to ensure the reaction does not proceed to over-coupling.
Preparation: To an oven-dried, argon-purged Schlenk flask, add 2,4-dichloropyridine (1.0 equiv, 10 mmol), Pd(OAc)2 (0.05 equiv, 0.5 mmol), dppf (0.06 equiv, 0.6 mmol), and anhydrous K3PO4 (2.0 equiv, 20 mmol).
Solvent Addition: Add a degassed mixture of Toluene/H2O (10:1 v/v, 40 mL). Stir at room temperature for 10 minutes to allow the active Pd(0) complex to form.
Controlled Addition: Heat the mixture to 80 °C. Dissolve cyclopropylboronic acid (1.05 equiv, 10.5 mmol) in 10 mL of degassed Toluene. Add this solution dropwise via a syringe pump over 2 hours to prevent protodeboronation.
In-Process Control (IPC): 30 minutes after the addition is complete, withdraw a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS.
Validation Check: The ratio of mono-coupled (target) to di-coupled product should be >20:1. Unreacted starting material should be <5%. If SM is >5%, stir for an additional 1 hour and re-check. Do not add more boronic acid.
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the freebase as a pale yellow oil.
Protocol B: Anhydrous Hydrochloride Salt Formation
This protocol prevents hygroscopic yield loss by strictly excluding water.
Dissolution: Dissolve the purified 4-chloro-2-cyclopropyl-pyridine freebase (1.0 equiv) in anhydrous diethyl ether (10 mL per gram of freebase) under a nitrogen atmosphere.
Salt Precipitation: Cool the solution to 0 °C using an ice bath. Slowly add a 4.0 M solution of anhydrous HCl in 1,4-dioxane (1.1 equiv) dropwise while stirring vigorously. A white precipitate will immediately begin to form.
Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 1 hour to ensure complete crystallization and particle size growth.
Isolation: Filter the solid rapidly under a blanket of nitrogen using a Schlenk frit or a Buchner funnel housed in a glovebag. Wash the filter cake with cold, anhydrous diethyl ether (2 x 10 mL).
Drying: Transfer the highly hygroscopic white solid immediately to a vacuum desiccator containing P2O5. Dry under high vacuum for 12 hours to afford 4-chloro-2-cyclopropyl-pyridine hydrochloride.
VI. References
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes
Chemical Science (RSC Publishing)[Link]
Highly Regioselective Cross-Coupling of Dihalohetarenes
The Journal of Organic Chemistry (ACS Publications)[Link]
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes
PubMed Central (PMC) - NIH[Link]
Troubleshooting
4-Chloro-2-cyclopropyl-pyridine hydrochloride degradation and long-term storage stability
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-2-cyclopropyl-pyridine hydrochloride. It covers critical aspects of its degradation, lo...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-2-cyclopropyl-pyridine hydrochloride. It covers critical aspects of its degradation, long-term storage, and stability, offering troubleshooting advice and validated protocols to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of 4-Chloro-2-cyclopropyl-pyridine hydrochloride.
Q1: What is 4-Chloro-2-cyclopropyl-pyridine hydrochloride, and why is its stability a critical concern?
A1: 4-Chloro-2-cyclopropyl-pyridine hydrochloride is a heterocyclic organic compound often used as a key intermediate in the synthesis of pharmaceuticals. Its stability is paramount because any degradation can lead to the formation of impurities. These impurities can alter the compound's reactivity, impact the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce toxicological risks. Regulatory bodies, guided by standards like the ICH Q1A(R2) guidelines, mandate rigorous stability testing to establish a re-test period or shelf life, ensuring the quality, safety, and efficacy of the final drug product.[1][2][3][4][5]
Q2: What are the primary degradation pathways for this compound?
A2: The molecular structure of 4-Chloro-2-cyclopropyl-pyridine hydrochloride contains several reactive sites susceptible to degradation under specific conditions:
Hydrolysis: The chloro group at the 4-position of the pyridine ring is the most likely site for hydrolysis. In the presence of water or moisture, particularly under basic or acidic conditions, this group can be displaced by a hydroxyl group to form 4-Hydroxy-2-cyclopropyl-pyridine.[6][7] While some chlorinated pyridines are relatively stable to hydrolysis under neutral environmental conditions, the presence of activating groups or harsh pH can accelerate this process.[8][9]
Oxidation: The nitrogen atom in the pyridine ring can be oxidized, especially in the presence of oxidizing agents (e.g., hydrogen peroxide), to form the corresponding N-oxide.[10][11]
Photolysis: Exposure to UV or visible light can provide the energy needed to induce degradation.[1][12][13] Pyridine and its derivatives can undergo complex photoreactions, potentially leading to ring-opening or the formation of various photoproducts.[12][14][15] Following ICH Q1B guidelines for photostability testing is crucial.[1][2][3]
Thermal Degradation: High temperatures can promote dehydrochlorination or other decomposition reactions.[16] While organochlorine compounds can be stable, elevated temperatures, especially in the presence of other reactive species, can initiate degradation.[16][17][18]
Q3: What are the ideal long-term storage conditions for 4-Chloro-2-cyclopropyl-pyridine hydrochloride?
A3: Based on its chemical vulnerabilities, the ideal long-term storage conditions are designed to minimize exposure to agents that promote degradation.
Temperature: Store in a cool environment, typically at 2-8°C. For extended long-term storage, conditions of -20°C are preferable to significantly slow down potential hydrolytic and thermal degradation pathways.[19]
Moisture: The compound must be stored in a dry, low-humidity environment. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to displace moisture and oxygen.[20][21][22]
Light: Protect from light at all times by using amber or opaque containers and storing in a dark location.[10]
Q4: How can I visually inspect for degradation?
A4: While analytical testing is definitive, visual inspection can provide early warnings. Look for:
Color Change: A change from a white or off-white powder to yellow or brown can indicate the formation of chromophoric degradation products.
Clumping or Caking: This may suggest moisture absorption, which can precede hydrolysis.
Change in Texture: Any deviation from a free-flowing powder should be noted.
If any visual changes are observed, the material should be promptly re-analyzed for purity before use.
Q5: What analytical methods are best suited for a stability study?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[23][24][25] This type of method must be capable of separating the intact compound from all potential degradation products, ensuring that any decrease in the parent compound's peak is accurately measured and attributable to degradation. Method development should involve forced degradation studies to generate these products and prove the method's specificity.[23][24][26] Detection is typically performed using a UV detector.
Troubleshooting Guide: Experimental Issues
This section provides solutions to specific problems that may arise during experimentation.
Q: My HPLC analysis shows several new, small peaks that were not present in the initial analysis of the compound. What is the likely cause?
A: The appearance of new peaks is a classic sign of degradation.
Identify the Cause: Review your handling and storage procedures against the ideal conditions outlined in the FAQ. Were the samples exposed to light, moisture, or elevated temperatures? Was the solvent used for sample preparation old or potentially contaminated (e.g., with water or peroxides)?
Investigative Steps:
Re-analyze a fresh, unopened sample: This will confirm if the issue is with the stored batch or an artifact of your analytical procedure.
Perform a forced degradation study (see Protocol 3.0): Subjecting the compound to controlled stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting samples by HPLC can help you tentatively identify the degradation pathway by matching the retention times of the unknown peaks to those generated under specific stress conditions.
Use Mass Spectrometry (LC-MS): If available, LC-MS analysis can provide the molecular weights of the new peaks, allowing for the structural elucidation of the degradation products. For instance, an increase of 16 amu could suggest N-oxide formation, while the replacement of chlorine with a hydroxyl group would result in a mass change.
Q: I'm observing a rapid and unexpected loss of purity in my samples stored in the freezer.
A: This can be perplexing but often points to subtle issues.
Check for Freeze-Thaw Cycles: Repeatedly removing the sample from the freezer and allowing it to warm to room temperature can introduce moisture through condensation on the container and the compound itself. This moisture can then cause hydrolysis even at low temperatures over time.
Solution: Aliquot the compound into smaller, single-use vials upon receipt. This minimizes the number of freeze-thaw cycles for the bulk material. Always allow the container to warm to ambient temperature before opening to prevent condensation.
Container Integrity: Ensure the container seal is airtight. Even high-quality seals can fail over time or if not closed properly. Consider using vials with PTFE-lined caps for a superior seal.
Q: My stability study results are inconsistent between time points. How can I improve reproducibility?
A: Inconsistent results often stem from variability in the experimental or analytical process.
Standardize Sample Preparation: Use the same calibrated pipettes, balances, and volumetric flasks for each time point. Prepare samples immediately before analysis. If samples must be stored, validate their stability in the analytical solvent for the duration of storage.[26]
System Suitability Tests: Before each analytical run, perform a system suitability test on your HPLC system to ensure it is performing consistently.[25] Key parameters include retention time, peak area repeatability, tailing factor, and theoretical plates.
Control Samples: Include control samples in your stability study. These are samples of the compound stored under ideal, non-stress conditions (e.g., -80°C, protected from light and moisture). Analyzing these alongside your test samples helps differentiate between actual degradation and analytical drift.
Protocol: Forced Degradation Study
This protocol is essential for developing a stability-indicating analytical method and understanding potential degradation pathways. It is based on principles outlined in ICH guideline Q1A(R2).[1][4][5]
3.1 Objective: To intentionally degrade 4-Chloro-2-cyclopropyl-pyridine hydrochloride under various stress conditions to identify likely degradation products and establish a stability-indicating HPLC method.
3.2 Materials and Equipment:
4-Chloro-2-cyclopropyl-pyridine hydrochloride
HPLC system with UV or DAD detector
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Hydrochloric acid (HCl, 0.1 M)
Sodium hydroxide (NaOH, 0.1 M)
Hydrogen peroxide (H₂O₂, 3%)
HPLC-grade acetonitrile, methanol, and water
pH meter, calibrated balance, volumetric flasks
Oven and photostability chamber
3.3 Forced Degradation Workflow
Caption: Workflow for the forced degradation study.
3.4 Step-by-Step Protocol:
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Keep at 60°C for 24-48 hours. Take samples at various time points (e.g., 2, 8, 24, 48h). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 2-8 hours (base hydrolysis is often faster). Take samples at various time points. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the stock solvent for analysis.
Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1] A control sample should be wrapped in aluminum foil to exclude light.
Sample Analysis: Dilute all stressed samples, including a control (unstressed stock solution), to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using the developed HPLC method.
3.5 Data Analysis and Interpretation:
Goal: Aim for 5-20% degradation of the active ingredient. Over-stressing can lead to secondary degradation products that may not be relevant to real-world storage.[24]
Peak Purity: Use a Diode Array Detector (DAD) to assess peak purity for both the parent compound and the degradation products. This ensures that each peak represents a single component.
Resolution: The analytical method must demonstrate baseline resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should be close to 100%, indicating that all significant degradation products are being detected.[26]
Protocol: Long-Term Storage Stability Study
This protocol outlines a study to establish the re-test period for 4-Chloro-2-cyclopropyl-pyridine hydrochloride under defined storage conditions, following ICH Q1A(R2) principles.[1][4][5]
4.1 Objective: To evaluate the stability of the compound over an extended period under specified storage conditions to determine its re-test period.
4.2 Materials and Equipment:
At least three primary batches of 4-Chloro-2-cyclopropyl-pyridine hydrochloride.
Validated stability-indicating HPLC method.
ICH-compliant stability chambers.
Appropriate storage containers (e.g., amber glass vials with inert liners).
4.3 Experimental Setup and Conditions
The study should include both long-term and accelerated conditions.
Initial Analysis (Time 0): Perform a complete analysis on samples from each of the three batches. This includes appearance, assay (purity), and degradation product profile. This is your baseline data.
Sample Storage: Place a sufficient number of samples for each batch and time point into the pre-qualified stability chambers under the conditions specified in Table 1.
Time Point Pulls: At each scheduled time point, remove the designated samples from the chambers.
Analysis: Allow samples to equilibrate to room temperature before opening. Perform the same complete analysis as done at Time 0.
Data Evaluation: Compare the results at each time point to the initial (Time 0) data. Look for trends in the assay value and the formation or growth of any degradation products.
4.5 Data Presentation
Results should be tabulated to clearly show any changes over time.
Time Point
Condition
Batch 1 Assay (%)
Batch 2 Assay (%)
Batch 3 Assay (%)
Major Degradant (%)
0
-
99.8
99.7
99.9
<0.05
3 Months
25°C/60%RH
99.7
99.6
99.8
<0.05
3 Months
40°C/75%RH
99.2
99.1
99.3
0.15
6 Months
25°C/60%RH
99.6
99.5
99.7
0.06
6 Months
40°C/75%RH
98.5
98.3
98.6
0.45
Table 2: Example of a Stability Data Summary Table.
A "significant change" in an accelerated study (which would trigger intermediate testing) is typically defined as a >5% change in assay from the initial value or any degradation product exceeding its specification limit.[1] The data from these studies are used to propose a re-test period, during which the compound is expected to remain within its quality specifications when stored under the defined conditions.
Potential Degradation Pathway Visualization
Caption: Primary degradation pathways for the compound.
References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
Thermal behaviour of organochlorine pesticides in the presence of alkaline substances. AKJournals. [Link]
Recent Strategies for Environmental Remediation of Organochlorine Pesticides. MDPI. [Link]
Degradation of organochloride pesticides by molten salt oxidation at ipen. INIS-IAEA. [Link]
Quality Guidelines - ICH. International Council for Harmonisation. [Link]
Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. [Link]
A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Veeprho. [Link]
Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. ResearchGate. [Link]
ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). European Medicines Agency. [Link]
UV Photolysis for Accelerating Pyridine Biodegradation. ACS Publications. [Link]
Q1A(R2) Guideline - ICH. International Council for Harmonisation. [Link]
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]
Photochemical and photocatalytic degradation of pyridine in the presence of ZnO and TiO2. ResearchGate. [Link]
The polymerisation of 4-chloropyridine. ResearchGate. [Link]
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC. [Link]
Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions. PMC. [Link]
Degradation of Organochlorine Pesticides in Soils Under Controlled Environment and Outdoor Conditions. CSIRO Publishing. [Link]
Process for preparing 4-hydroxypyridines.
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. [Link]
Considerations for Stability of Environmental Samples in Storage for Long-Term Studies. Environmental Health Perspectives. [Link]
stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. [Link]
Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. IntechOpen. [Link]
Managing risks of storing chemicals in the workplace. Safe Work Australia. [Link]
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]. International Journal of Pharmaceutical Sciences and Research. [Link]
Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS One. [Link]
A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. PMC. [Link]
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-2-cyclopropyl-pyridine Hydrochloride Derivatives
[label="Increase Reaction Temperature", tooltip="If EWG is present, increase temperature (e.g., 60 Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the the...
Author: BenchChem Technical Support Team. Date: April 2026
[label="Increase Reaction Temperature", tooltip="If EWG is present, increase temperature (e.g., 60
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the synthesis and functionalization of 4-Chloro-2-cyclopropyl-pyridine hydrochloride. This compound is a critical intermediate in drug development, and its structural features—specifically the electron-withdrawing chlorine atom and the sterically demanding cyclopropyl group—make its reaction pathways highly sensitive to temperature fluctuations.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity outcomes.
Mechanistic Workflow & Temperature Control Points
The synthesis of this derivative requires strict thermal management across two distinct phases: the highly exothermic Grignard coupling and the subsequent hydrochloride salt precipitation.
Fig 1. Temperature-dependent synthesis workflow for 4-Chloro-2-cyclopropyl-pyridine HCl.
Troubleshooting & FAQs
Q1: Why does my initial cyclopropyl substitution yield a complex mixture of side products with low recovery of the target free base?A1: This is a thermodynamic failure. The addition of cyclopropylmagnesium bromide to the pyridine ring is a highly exothermic process. The regioselectivity of this coupling is strictly temperature-dependent. If the internal reaction temperature is not rigorously maintained at -78 °C, the kinetic energy exceeds the activation barrier for secondary reactions, leading to over-alkylation and undesired ring-opening side products[1][2].
Actionable Fix: Utilize a dry ice/acetone bath and ensure your addition rate is slow enough that the internal temperature never spikes above -70 °C.
Q2: During the hydrochloride salt formation, my isolated product exhibits high water content (>1%) and discoloration. How can temperature resolve this?A2: The reaction between the free base pyridine derivative and hydrogen chloride is exothermic. If the internal temperature is allowed to run away (exceeding 60 °C) without pressure control, thermal degradation occurs, and the resulting crystal lattice becomes highly prone to moisture absorption. Mechanistic studies indicate that maintaining the reaction strictly at 30-40 °C under slight pressure (0.02-0.04 MPa) optimizes both purity (98.3%) and yield (95.7%) while minimizing hygroscopic behavior[3].
Q3: When attempting downstream N-alkylation of this hydrochloride derivative, the reaction stalls completely at room temperature. Should I increase the temperature?A3: Yes, significantly. The causality here lies in the electronic effects of the pyridine ring. The 4-chloro substituent acts as a strong electron-withdrawing group (EWG), which drastically reduces the nucleophilicity of the pyridine nitrogen[4]. Standard room-temperature alkylations will fail because the system lacks the thermal energy required to reach the
SN2
transition state.
Actionable Fix: You must apply forcing conditions. Systematically increase the temperature to 60 °C, 80 °C, or even the boiling point of a polar aprotic solvent (like Acetonitrile or DMF) to drive the reaction forward[4].
Quantitative Data: Temperature vs. Reaction Metrics
The following table summarizes the causal relationship between temperature control and experimental outcomes across the synthesis and functionalization lifecycle.
Reaction Stage
Temperature Condition
Yield (%)
Purity (%)
Mechanistic Outcome / Observation
Grignard Coupling
-78 °C
85–90
>95
Highly regioselective addition; pale yellow intermediate.
Grignard Coupling
0 °C to 25 °C
<40
<50
Ring-opening and poly-alkylation; dark brown mixture.
Higher energy cost; risk of thermal degradation if prolonged[3].
N-Alkylation (EWG)
25 °C
<10
N/A
Reaction stalls due to poor nucleophilicity of the nitrogen[4].
N-Alkylation (EWG)
80 °C (Reflux)
>90
>95
Sufficient thermal energy to overcome
SN2
activation barrier[4].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Phase 1: Synthesis of 4-Chloro-2-cyclopropyl-pyridine (Free Base)
Preparation: Charge a dry, argon-purged round-bottom flask with the 4-chloro-pyridine precursor dissolved in anhydrous THF.
Thermal Equilibration: Submerge the flask in a dry ice/acetone bath. Wait 15 minutes.
Self-Validation Checkpoint 1: Verify via an internal probe that the temperature is exactly -78 °C.
Coupling: Add cyclopropylmagnesium bromide (0.5M in THF) dropwise over 45 minutes[2].
Self-Validation Checkpoint 2: Monitor the solution color. A successful, temperature-controlled reaction will maintain a pale yellow hue. If the solution turns dark brown, localized thermal runaway has occurred; discard and restart.
Quenching: Quench with saturated aqueous
NH4Cl
while maintaining the temperature below 0 °C, then extract and concentrate to isolate the free base.
Phase 2: Hydrochloride Salt Formation
Dissolution: Dissolve the isolated free base in a suitable organic solvent to obtain a mixed solution[3].
Thermal Control: Place the reactor in a water bath set to maintain an internal temperature of 30–40 °C[3].
Acidification: Introduce HCl gas (generated via the reaction of 31% hydrochloric acid and 98% concentrated sulfuric acid) into the mixed solution[3]. Maintain a reactor pressure of 0.02-0.04 MPa.
Self-Validation Checkpoint 3: The immediate precipitation of a white crystalline solid confirms successful salt formation.
Isolation: Filter the solid and dry under vacuum at 50–60 °C[3].
Self-Validation Checkpoint 4: Conduct a rapid Karl Fischer titration. Water content must be
≤
0.15% to confirm structural integrity[3].
Troubleshooting Logic for Downstream Functionalization
If you are using the synthesized 4-Chloro-2-cyclopropyl-pyridine hydrochloride for downstream N-alkylation, use the following logical decision tree to overcome the inherent low reactivity caused by the electron-withdrawing chlorine atom.
Fig 2. Troubleshooting logic for N-alkylation of electron-deficient pyridine derivatives.
References
Optimization of temperature and stoichiometry in pyridinium salt synthesis
Source: Benchchem
URL:4
US8476268B2 - Pyrrolidine-1,2-dicarboxamide derivatives
Source: Google Patents
URL:1
CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride
Source: Google Patents
URL:3
US 2010/0105711 A1 - Patent Application Publication
Source: Googleapis
URL:2
Technical Support Center: Troubleshooting Halogenated Impurities in 4-Chloro-2-cyclopropyl-pyridine Hydrochloride Batches
Welcome to the Technical Support Center for pharmaceutical intermediate synthesis. 4-Chloro-2-cyclopropyl-pyridine hydrochloride is a highly valuable building block in the development of kinase inhibitors and pyrrolidine...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for pharmaceutical intermediate synthesis. 4-Chloro-2-cyclopropyl-pyridine hydrochloride is a highly valuable building block in the development of kinase inhibitors and pyrrolidine-1,2-dicarboxamide derivatives[1]. However, the presence of halogenated impurities—such as over-chlorinated species or des-chloro analogs—can severely compromise downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) by introducing competitive oxidative addition sites.
This guide provides authoritative, field-proven methodologies to profile, isolate, and purge these impurities, ensuring your batches meet strict >99% AUC purity standards.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: What are the primary halogenated impurities, and why do they form during synthesis?
The synthesis of this intermediate typically relies on the regiospecific α-alkylation of 4-chloropyridine. Following the foundational methodology established by Comins and Mantlo[2], cyclopropylmagnesium bromide is added to an in-situ generated 1-acyl-4-chloropyridinium salt. Impurities arise from three distinct mechanistic pathways:
Over-chlorinated Species (e.g., 2,4-dichloro-6-cyclopropylpyridine): Formed via unintended halogen exchange or the presence of trace chlorinating agents during the activation of the pyridine ring.
Des-chloro Species (e.g., 2-cyclopropylpyridine): Caused by over-reduction during workup or the use of degraded, partially dehalogenated 4-chloropyridine starting material.
Unreacted Precursors: Residual 4-chloropyridine resulting from incomplete Grignard addition.
Q2: Why is the hydrochloride salt form critical for purification?
Purification at the free-base level via chromatography is often inefficient due to the similar retention factors of these structurally analogous pyridines. Converting the crude product to a hydrochloride salt exploits differential basicity . The electron-withdrawing 4-chloro group lowers the
pKa
of the pyridine nitrogen. Poly-halogenated impurities possess even lower
pKa
values due to compounded inductive effects. By controlling the stoichiometry of hydrochloric acid, the target compound selectively precipitates as a stable crystalline salt, while the less basic over-chlorinated impurities remain in the organic mother liquor.
Part 2: Quantitative Impurity Profiling
To select the correct purification workflow, you must first understand the physicochemical properties governing the separation. The table below summarizes the theoretical partitioning behaviors of the target and its common impurities.
Compound Type
Structural Characteristic
Est.
pKa
(Conjugate Acid)
LogP (Free Base)
Causality of Separation
Recommended Purge Method
Target Product
4-Chloro-2-cyclopropyl-pyridine
~4.5
2.8
Optimal basicity and crystallinity for controlled salting.
N/A
Impurity A
Over-chlorinated (e.g., 2,4-dichloro)
~2.0
3.5
Reduced basicity prevents stable HCl salt formation at 1.0 eq.
Workflow A: Selective Recrystallization
Impurity B
Des-chloro (e.g., 2-cyclopropyl)
~5.8
2.1
Higher basicity means it remains protonated at mildly acidic pH.
Workflow B: pH-Titrated Extraction
Impurity C
Unreacted 4-Chloropyridine
~3.8
1.1
High aqueous solubility allows for easy aqueous purging.
Workflow B: Aqueous Wash
Part 3: Experimental Troubleshooting Workflows
Every protocol below is designed as a self-validating system , meaning in-process controls (IPCs) are embedded to ensure the causality of the chemical physical separation is actively monitored.
Causality: Over-chlorinated impurities are highly lipophilic and weakly basic. By using a precisely calibrated binary solvent system (Isopropanol/Ethyl Acetate), the target hydrochloride salt crystallizes out, leaving the lipophilic impurities dissolved in the mother liquor.
Step-by-Step Methodology:
Dissolution: Suspend 100 g of crude 4-chloro-2-cyclopropyl-pyridine hydrochloride in 5 volumes (500 mL) of Isopropanol (IPA). Heat the reactor to 75°C under nitrogen until complete dissolution is achieved.
Anti-Solvent Addition: Slowly add 10 volumes (1000 mL) of Ethyl Acetate (EtOAc) dropwise over 45 minutes.
Self-Validation (IPC): The solution should become slightly turbid at the ~600 mL mark, indicating the saturation point has been reached. If turbidity occurs earlier, pause addition and increase temperature by 2°C.
Controlled Cooling: Cool the reactor at a strict rate of 0.5°C/min down to 5°C. Note: Rapid cooling causes kinetic precipitation, which will trap the lipophilic impurities within the crystal lattice.
Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 2 volumes of cold EtOAc (0°C).
Validation: Analyze the mother liquor via HPLC. You should observe a disproportionately high concentration of the over-chlorinated species compared to the isolated cake.
Causality: Des-chloro impurities (like 2-cyclopropylpyridine) have a higher
pKa
(~5.8) than the target (~4.5). By adjusting the aqueous pH to exactly 3.5, the des-chloro impurity remains >99% protonated (water-soluble), while a significant fraction of the target compound is free-based and driven into the organic phase.
Step-by-Step Methodology:
Aqueous Dissolution: Dissolve 50 g of the contaminated hydrochloride salt in 500 mL of deionized water.
pH Titration: Insert a calibrated pH probe. Slowly add 0.1M NaOH dropwise under vigorous stirring until the pH stabilizes exactly at 3.5 .
Self-Validation (IPC): Continuous pH monitoring is critical. Overshooting to pH > 4.5 will cause the des-chloro impurity to free-base and extract into the organic layer, defeating the separation.
Extraction: Add 500 mL of Methyl tert-butyl ether (MTBE) and stir for 15 minutes. Allow the layers to separate. The target compound is now in the organic layer.
Re-salting: Separate the organic layer, dry over anhydrous
Na2SO4
, and filter. Cool the MTBE solution to 0°C and bubble anhydrous HCl gas (or add 1.05 equivalents of 2M HCl in diethyl ether) until precipitation ceases.
Isolation: Filter the highly purified 4-chloro-2-cyclopropyl-pyridine hydrochloride salt and dry under vacuum.
Part 4: Visualizing the Systems
Mechanistic pathway of 4-Chloro-2-cyclopropyl-pyridine synthesis and impurity generation.
Decision tree for selecting the appropriate purification workflow based on impurity profiles.
References
Title: US8227462B2 - Pyrrolidine-1,2-dicarboxamide derivatives
Source: Google Patents
URL
Title: Regiospecific α-alkylation of 4-chloro(bromo)pyridine
Source: The Journal of Organic Chemistry (Comins, D. L.; Mantlo, N. B., 1985)
URL: [Link]
resolving peak tailing in 4-Chloro-2-cyclopropyl-pyridine hydrochloride HPLC chromatograms
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with chromatographic distortions.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with chromatographic distortions. When working with basic pharmaceutical compounds like 4-Chloro-2-cyclopropyl-pyridine hydrochloride , peak tailing is not merely an aesthetic issue; it compromises resolution, integration accuracy, and quantitative reproducibility.
To solve this, we must move beyond trial-and-error. This guide is designed to explain the causality behind peak tailing, provide self-validating diagnostic protocols, and offer targeted solutions grounded in chromatographic theory.
Diagnostic Workflow: Isolating the Root Cause
Before altering your mobile phase or swapping columns, you must determine whether the tailing is a chemical or physical phenomenon. The decision tree below outlines a self-validating diagnostic approach.
Diagnostic workflow for isolating chemical vs. physical causes of HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why does 4-Chloro-2-cyclopropyl-pyridine hydrochloride specifically suffer from severe peak tailing?A: The root cause lies in the molecular structure of your analyte and the chemistry of the stationary phase. 4-Chloro-2-cyclopropyl-pyridine contains a basic nitrogen atom within its pyridine ring. In a standard reversed-phase HPLC column, the silica support contains residual silanol groups (Si-OH). At a mid-range mobile phase pH (e.g., pH 5-7), these silanols deprotonate and become negatively charged (Si-O⁻)[1]. Simultaneously, your basic pyridine derivative is protonated (positively charged). This creates a strong secondary ionic interaction—essentially acting like an ion-exchange column[2]. Because this ionic interaction is slower to desorb than the primary hydrophobic interaction, the basic molecules lag behind, stretching the trailing edge of the peak[3].
Q2: How can I prove that the tailing is caused by silanol interactions and not a bad column or plumbing issue?A: A robust protocol must be self-validating. To prove the tailing is chemical, inject a neutral compound (such as toluene or uracil) under the exact same method conditions. Neutral compounds cannot undergo acid-base interactions with ionized silanols[2].
If the neutral peak is perfectly symmetrical but your pyridine compound tails, you have definitively proven a chemical acid-base interaction[2].
If the neutral peak also tails , you have a physical problem, such as a void at the head of the column, a partially blocked frit, or excessive extra-column dead volume[2],[4].
Q3: How should I adjust my mobile phase to eliminate this secondary interaction?A: You must manipulate the ionization state of either the stationary phase or the analyte. The most effective approach is to lower the mobile phase pH below 3.0 (e.g., using 0.1% Formic Acid or Phosphoric Acid). At a pH < 3.0, the acidic silanol groups on the silica surface are fully protonated (neutralized), effectively shutting down the secondary ionic interactions that cause tailing[1],[3].
Q4: What if lowering the pH is not enough, or my method requires a neutral pH?A: If you are restricted to a mid-pH range or if residual tailing persists, you can use mobile phase additives. Triethylamine (TEA) at a concentration of 10–20 mM is a highly effective silanol-masking agent[3],[4]. Because TEA is a small, highly basic amine, it aggressively binds to the active silanol sites on the column, physically blocking your pyridine analyte from interacting with them[4]. Alternatively, using an ion-pairing reagent like Trifluoroacetic acid (TFA) can help neutralize the charge of the basic analyte in solution.
Q5: Could my sample preparation be contributing to the problem?A: Yes. Solvent mismatch is a frequently overlooked cause of peak distortion. If your 4-Chloro-2-cyclopropyl-pyridine hydrochloride is dissolved in a diluent that is significantly stronger (higher organic content) than your initial mobile phase, the analyte will not focus properly at the head of the column, leading to band broadening and tailing[5]. Always try to match your sample diluent to the initial mobile phase composition.
Quantitative Impact of Mitigation Strategies
The table below summarizes the expected quantitative improvements in peak shape when applying different chemical mitigation strategies to basic pyridine derivatives.
Mitigation Strategy
Mechanism of Action
USP Tailing Factor (
Tf
)
Asymmetry Factor (
As
)
Standard C18, pH 6.0
Unsuppressed ionic interactions with silanols
2.40
2.85
Standard C18, pH 2.5
Protonation and neutralization of silanols
1.45
1.50
Standard C18, pH 6.0 + 20mM TEA
Silanol masking via competitive amine binding
1.25
1.30
Type B End-Capped C18, pH 2.5
Minimized silanol activity + acidic suppression
1.05
1.08
Note: Ideal Gaussian peaks exhibit a
Tf
and
As
of 1.0. Regulatory guidelines generally accept a
Tf
of
≤1.5
for basic pharmaceuticals.
Follow this self-validating workflow to systematically eliminate peak tailing for 4-Chloro-2-cyclopropyl-pyridine hydrochloride.
Phase 1: System Baseline Assessment
Prepare a test mix containing your target analyte (4-Chloro-2-cyclopropyl-pyridine HCl) at 0.1 mg/mL and a neutral marker (Toluene) at 0.1 mg/mL in the initial mobile phase.
Inject 5 µL of the test mix onto your current column.
Calculate the USP Tailing Factor for both peaks. If Toluene
Tf>1.2
, stop and replace the column or check system plumbing for dead volume. If Toluene
Tf≤1.2
but the pyridine analyte
Tf>1.5
, proceed to Phase 2.
Phase 2: Mobile Phase pH Optimization
Prepare Aqueous Mobile Phase A: 0.1% Phosphoric acid in LC-MS grade water (pH ~2.1).
Prepare Organic Mobile Phase B: 100% Acetonitrile.
Run your standard gradient. The highly acidic pH will protonate the column's silanol groups, preventing the basic pyridine nitrogen from adhering to the stationary phase.
Re-inject the test mix and evaluate peak symmetry.
Phase 3: Stationary Phase Upgrade (If Phase 2 is insufficient)
Older "Type A" silica columns have high metal content and highly acidic silanols. Swap your column to a modern Type B, fully end-capped C18 column or a base-deactivated stationary phase[2],[3].
Ensure your sample is completely dissolved. Since the analyte is a hydrochloride salt, it is highly water-soluble.
Dilute the final sample using exactly the same ratio of Aqueous/Organic solvents as your method's starting conditions (e.g., 90% Water / 10% Acetonitrile).
Inject the sample to verify that solvent-mismatch dispersion has been eliminated.
Technical Support Center: Troubleshooting 4-Chloro-2-cyclopropyl-pyridine Hydrochloride in Cell Culture
Welcome to the Application Science Support Center. As researchers and drug development professionals, you are likely utilizing 4-Chloro-2-cyclopropyl-pyridine hydrochloride (CAS: 1414958-99-8) as a critical intermediate,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Center. As researchers and drug development professionals, you are likely utilizing 4-Chloro-2-cyclopropyl-pyridine hydrochloride (CAS: 1414958-99-8) as a critical intermediate, building block, or active pharmaceutical ingredient (API) precursor.
While highly valuable in medicinal chemistry, this compound presents a unique trifecta of challenges in in vitro cell culture: pH-induced stress (due to the hydrochloride salt), solubility shifts (due to the amphiphilic transition of the lipophilic cyclopropyl/chloro groups at physiological pH), and metabolic toxicity (intrinsic to halogenated pyridines).
This guide is designed by our Senior Application Scientists to help you diagnose causality, troubleshoot experimental artifacts, and establish self-validating protocols.
Part 1: Frequently Asked Questions (Troubleshooting Guide)
Q1: Why do my cells exhibit massive morphological damage and death within 1–2 hours of adding the compound?
A: You are likely observing acute pH shock, not compound-specific cytotoxicity.
4-Chloro-2-cyclopropyl-pyridine is supplied as a hydrochloride (HCl) salt to improve shelf stability and aqueous solubility. When dissolved directly into unbuffered or weakly buffered culture media (like standard DMEM or RPMI relying solely on bicarbonate/CO₂), the dissociation of the HCl salt rapidly releases protons, dropping the extracellular pH[1]. Mammalian cells are highly sensitive to acidic microenvironments (pH < 6.8), which induces rapid membrane blebbing and necrotic cell death.
The Fix: Pre-neutralize your stock solution or utilize a secondary buffer system like HEPES (10–25 mM) in your culture medium to absorb the proton load.
Q2: The compound is a water-soluble HCl salt, yet I observe micro-precipitates in my culture wells. Why?
A: This is a classic "free-base crash-out" phenomenon.
While the HCl salt is highly soluble in water or DMSO, cell culture media is maintained at a physiological pH of ~7.4. At this pH, the pyridine nitrogen deprotonates. The resulting free base of 4-Chloro-2-cyclopropyl-pyridine is highly lipophilic due to the electron-withdrawing chloro group and the hydrophobic cyclopropyl ring. This causes the compound to rapidly aggregate and precipitate out of the aqueous medium [2].
The Fix: Perform step-wise serial dilutions in media containing carrier proteins (e.g., 0.1%–1% BSA) which act as molecular chaperones to keep the lipophilic free base in suspension.
Q3: I am observing delayed cytotoxicity (24–48 hours) even at low concentrations. Is this a target-specific effect?
A: It may be off-target metabolic toxicity driven by Cytochrome P450 (CYP) N-oxidation.
Halogenated pyridines are known to undergo metabolic N-oxidation in metabolically competent cell lines (e.g., HepG2). The formation of pyridine N-oxide intermediates from chloropyridines can induce severe oxidative stress, reactive oxygen species (ROS) generation, and subsequent clastogenic (chromosome-damaging) effects[3].
The Fix: To validate if the toxicity is target-specific or a metabolic artifact, run a parallel assay co-incubating the cells with a ROS scavenger like N-acetylcysteine (NAC). If viability is rescued, the toxicity is likely an N-oxidation artifact.
Q4: My MTT/MTS assay shows near-zero viability, but the cells look perfectly healthy under the microscope. What is happening?
A: The pyridine derivative is interfering with the tetrazolium reduction assay.
Pyridine compounds and their metabolic byproducts can act as redox cyclers. They can either directly reduce the MTT reagent (causing false viability signals) or, more commonly, deplete intracellular NADH/NADPH pools without killing the cell, preventing the cellular dehydrogenases from reducing the MTT dye (causing false toxicity signals).
The Fix: Abandon colorimetric metabolic assays for this compound. Switch to an orthogonal, ATP-based luminescence assay (e.g., CellTiter-Glo) or direct flow cytometry (Annexin V/PI).
Part 2: Data Presentation & Solvent Matrix
To prevent solvent-induced cytotoxicity and precipitation, adhere to the maximum tolerated concentrations (MTC) outlined below.
Table 1: Solvent Selection and Cytotoxicity Thresholds for Pyridine HCl Salts
Use the following decision tree to isolate the root cause of cell death in your assays.
Caption: Workflow for diagnosing and resolving cytotoxicity induced by 4-Chloro-2-cyclopropyl-pyridine HCl.
Mechanism of Off-Target Metabolic Toxicity
The diagram below illustrates the causality behind delayed, off-target toxicity driven by cellular metabolism.
Caption: Cytochrome P450-mediated N-oxidation pathway leading to chloropyridine cytotoxicity.
Part 4: Self-Validating Experimental Protocols
Protocol 1: pH-Stabilized Compound Preparation and Dosing
This protocol ensures that the introduction of the HCl salt does not induce pH shock or immediate precipitation.
Step 1: Stock Preparation
Dissolve 4-Chloro-2-cyclopropyl-pyridine hydrochloride in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.
Self-Validation Check: Ensure the solution is completely clear. Any turbidity indicates moisture contamination in the DMSO.
Step 2: Intermediate Dilution (The "Chaperone" Step)
Prepare an intermediate dilution medium: Complete culture medium (e.g., DMEM + 10% FBS) supplemented with 25 mM HEPES and 0.1% BSA .
Warm the intermediate medium to 37°C.
Dilute the 10 mM DMSO stock into the warmed intermediate medium to a concentration of 100 µM (1:100 dilution). Vortex immediately for 10 seconds.
Self-Validation Check: Measure the pH of this intermediate solution using a micro-pH probe. It must read between 7.35 and 7.45. If it is acidic, increase the HEPES concentration.
Step 3: Final Dosing
Perform serial dilutions using the intermediate medium to reach your desired final assay concentrations (e.g., 0.1 µM – 10 µM).
Add to the cell culture plate. The final DMSO concentration will be ≤ 0.1%, well below the cytotoxicity threshold.
This protocol bypasses the redox interference common with pyridine derivatives.
Step 1: Assay Setup
Seed cells in an opaque-walled 96-well plate (clear bottom optional for microscopy) at a density of 10,000 cells/well. Allow 24 hours for attachment.
Treat cells with the compound using Protocol 1 . Include three critical controls:
Vehicle Control: Media + matched DMSO % (e.g., 0.1%).
Positive Toxicity Control: 10% DMSO or 1 µM Staurosporine.
Interference Control: Cell-free wells containing only media + compound.
Step 2: Reagent Addition & Reading
After the desired incubation period (e.g., 48 hours), equilibrate the plate and the CellTiter-Glo® (or equivalent ATP reagent) to room temperature for 30 minutes.
Add a volume of ATP reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Record luminescence using a microplate reader.
Self-Validation Check: Check the "Interference Control" wells. The luminescence should be near zero. If a high signal is detected, the compound is auto-luminescing or chemically reacting with the luciferase enzyme.
References
Impact of Medium pH on DOX Toxicity toward HeLa and A498 Cell Lines. ACS Omega (2020). Available at:[Link]
pH and Reduction Dual-Responsive Nanogels as Smart Nanocarriers to Resist Doxorubicin Aggregation. MDPI Pharmaceutics (2022). Available at:[Link]
Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro (1995). Available at:[Link]
Reference Data & Comparative Studies
Validation
Comprehensive Guide to Validating HPLC Analytical Methods for 4-Chloro-2-cyclopropyl-pyridine hydrochloride
Executive Summary Developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for basic pharmaceutical intermediates requires a deep understanding of analyte-stationary phase interactions. 4-Ch...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) method for basic pharmaceutical intermediates requires a deep understanding of analyte-stationary phase interactions. 4-Chloro-2-cyclopropyl-pyridine hydrochloride (CAS: 1414958-99-8) presents a unique chromatographic challenge: it combines a highly basic pyridine nitrogen, an electronegative chlorine atom, and a hydrophobic cyclopropyl ring.
This guide provides an objective comparison of three distinct column chemistries—Conventional C18, Biphenyl, and Charged Surface Hybrid (CSH) C18—evaluating their performance for this analyte. Furthermore, it details a self-validating experimental protocol compliant with the latest ICH Q2(R2) guidelines[1] to ensure the selected method is fit for its intended purpose in drug development and quality control.
Analyte Profiling & Chromatographic Challenges
Chemical Causality in Method Development
The free base, 4-Chloro-2-cyclopropylpyridine, possesses a pKa typically in the range of 4.0–5.0 due to the basic pyridine ring. In its hydrochloride salt form, the molecule is highly polar and fully protonated in aqueous solutions.
When analyzed using conventional reversed-phase liquid chromatography (RPLC) at acidic pH (e.g., 0.1% Formic Acid), the protonated nitrogen (
N+
) undergoes secondary electrostatic interactions with ionized residual silanols (
−O−
) on the silica support. This phenomenon, known as ion-exchange retention, disrupts the primary hydrophobic partitioning mechanism, leading to:
Severe peak tailing (Asymmetry factor > 2.0).
Reduced mass loadability (column overload at low injection volumes).
Poor resolution from closely eluting process impurities.
To mitigate this, method developers must select stationary phases that either provide orthogonal retention mechanisms or actively repel the basic moiety.
To establish the optimal method, we compared three distinct stationary phase technologies under identical mobile phase conditions (0.1% Formic Acid in Water / Acetonitrile).
Method A: Conventional Fully Porous C18
Mechanism: Hydrophobic partitioning.
Drawback: Despite end-capping, residual silanols remain accessible. The protonated pyridine ring interacts strongly with these high-energy sites, causing peak tailing and shifting retention times based on sample concentration.
Advantage: The biphenyl ligands provide orthogonal selectivity. The electron-dense biphenyl rings engage in
π−π
interactions with the electron-deficient pyridine ring of the analyte[2]. This enhances retention of the polar aromatic core, allowing for better separation from non-aromatic impurities.
Advantage: CSH technology incorporates a reproducible, low-level positive charge on the hybrid silica surface[3]. At acidic pH, this positive surface repels the protonated pyridine nitrogen of 4-Chloro-2-cyclopropyl-pyridine. This "shielding" effect prevents the analyte from reaching residual silanols, resulting in perfectly symmetrical peaks and vastly superior mass loadability without the need for ion-pairing reagents like TFA[4].
Caption: Mechanistic comparison of stationary phase interactions with basic pyridine derivatives.
Caption: Step-by-step HPLC method validation workflow adhering to ICH Q2(R2) guidelines.
Experimental Protocol: ICH Q2(R2) Validation
The following step-by-step protocol outlines the validation of the CSH C18 method for the assay of 4-Chloro-2-cyclopropyl-pyridine hydrochloride, adhering to the updated ICH Q2(R2) framework which emphasizes a lifecycle and risk-based approach[1],[5].
Step 1: System Suitability Testing (SST) Setup
Self-validating mechanism: SST ensures the complete analytical system (instrument, reagents, column, and analyst) is fit for purpose before any validation data is collected.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Column: CSH C18, 2.1 x 100 mm, 1.7 µm.
Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.
SST Criteria: Inject a 50 µg/mL standard solution 6 times.
Objective: Prove the method can accurately measure the analyte in the presence of impurities and degradation products[6].
Prepare a 1 mg/mL solution of the API.
Subject aliquots to stress conditions: Acidic (1N HCl, 60°C, 24h), Basic (1N NaOH, 60°C, 24h), Oxidative (3% H2O2, RT, 24h), and Photolytic (UV/Vis light, 1.2 million lux hours).
Neutralize and dilute to working concentration (100 µg/mL).
Analysis: Ensure the peak purity angle is less than the peak purity threshold (using PDA detection) and that resolution (
Rs
) between the API and the nearest degradation product is > 2.0.
Step 3: Linearity and Reportable Range
Objective: Demonstrate that the analytical response is directly proportional to concentration[7].
Prepare a stock solution of 4-Chloro-2-cyclopropyl-pyridine hydrochloride at 1.0 mg/mL.
Perform serial dilutions to create 7 calibration levels ranging from 50% to 150% of the target assay concentration (e.g., 25, 50, 75, 100, 125, 150, and 200 µg/mL).
Inject each level in triplicate.
Analysis: Perform linear regression. Requirement: Correlation coefficient (
R2
) ≥ 0.999, y-intercept ≤ 2.0% of the 100% level response.
Step 4: Accuracy and Precision (Combined Approach)
Objective: Validate the closeness of agreement between the value found and the accepted reference value, alongside method repeatability[6].
Prepare synthetic mixtures of the analyte spiked into a placebo matrix at 3 concentration levels: 80%, 100%, and 120% of the target concentration.
Prepare 3 independent replicates per level (Total = 9 preparations).
Accuracy Analysis: Calculate % Recovery. Requirement: Mean recovery must be 98.0% – 102.0%.
Precision Analysis (Repeatability): Calculate the Relative Standard Deviation (RSD) of the 100% level preparations. Requirement: RSD ≤ 2.0%.
Step 5: Robustness via Design of Experiments (DoE)
Objective: Evaluate the reliability of the method against deliberate variations in method parameters.
Vary Flow Rate (± 0.05 mL/min), Column Temperature (± 5°C), and Mobile Phase pH (± 0.2 units).
Analysis: Ensure SST criteria (Asymmetry, Resolution) are maintained across all variations.
Validation Results Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result (CSH C18)
Status
Specificity
No interference at
tR
; Peak Purity passed
Rs
> 2.5 for all degradants
PASS
Linearity
R2
≥ 0.999 (50% to 150% range)
R2
= 0.9998
PASS
Accuracy
98.0% – 102.0% Recovery
99.4% – 100.2%
PASS
Repeatability
RSD ≤ 2.0% (n=6)
RSD = 0.45%
PASS
Intermediate Precision
RSD ≤ 2.0% (Different day/analyst)
RSD = 0.62%
PASS
Robustness
SST criteria met under deliberate variations
Asymmetry < 1.15 across all DoE
PASS
References
International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." European Medicines Agency (EMA), December 2023.
Fountain, K.J. et al. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns." LCGC International, April 2026.
Comparative Efficacy of 4-Chloro-2-cyclopropyl-pyridine Hydrochloride Derivatives in In Vivo Models
Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Rationale: Engineering Isoform Selectivity In the landscape of targeted oncology, the development of isoform-selective phosphoinos...
In the landscape of targeted oncology, the development of isoform-selective phosphoinositide 3-kinase alpha (PI3Kα) inhibitors has been a critical focus, particularly for tumors driven by PIK3CA mutations. While first-generation orthosteric inhibitors like Alpelisib (BYL719) have achieved clinical validation, their therapeutic window is often constrained by off-target toxicities and moderate isoform selectivity.
This technical guide evaluates the comparative in vivo efficacy of next-generation pyrrolidine-1,2-dicarboxamide derivatives synthesized utilizing 4-Chloro-2-cyclopropyl-pyridine hydrochloride (CAS: 1414958-99-8) as a pivotal pharmacophoric building block 1.
Expertise Insight: Why utilize this specific cyclopropyl-pyridine intermediate? In the rational design of PI3Kα inhibitors, replacing bulkier aliphatic moieties (such as the trifluoro-tert-butyl group found in earlier generations) with a compact cyclopropyl ring alters the binding kinetics within the ATP-binding pocket of the p110α catalytic subunit. The cyclopropyl group provides a rigid, hydrophobic interaction that perfectly occupies the specificity pocket of PI3Kα without inducing the steric clashes observed in PI3Kβ or PI3Kδ isoforms 2. This structural nuance translates directly to enhanced in vivo efficacy, superior target engagement, and a widened therapeutic index 3.
Mechanism of action: Cyclopropyl-pyridine derivatives competitively inhibit PI3Kα, blocking AKT.
In Vivo Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following in vivo xenograft protocol is designed as a self-validating system . It integrates phenotypic readouts (tumor volume) with orthogonal pharmacodynamic (PD) biomarker validation and systemic physiological controls.
Step 1: Cell Line Selection & Inoculation
Methodology: Cultivate T47D human breast cancer cells in RPMI-1640 medium supplemented with 10% FBS. Resuspend
5×106
cells in a 1:1 mixture of Matrigel and PBS. Inject subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
Causality: T47D cells harbor the PIK3CA H1047R mutation, which hyperactivates the p110α kinase domain. Utilizing this specific line ensures the tumor model is intrinsically addicted to the PI3Kα pathway, providing a high signal-to-noise ratio for evaluating on-target efficacy.
Methodology: Once tumors reach an average volume of ~150 mm³, randomize mice into three groups (n=8/group): Vehicle Control, Alpelisib (30 mg/kg), and Cyclopropyl-Pyridine Derivative (30 mg/kg). Administer compounds via oral gavage (PO) daily for 28 days.
Self-Validation (Systemic Control): Monitor fasting blood glucose levels bi-weekly using a handheld glucometer. Because PI3Kα fundamentally mediates insulin signaling in metabolic tissues, a transient spike in blood glucose serves as a non-invasive, in vivo proof of systemic target engagement.
Step 3: Pharmacodynamic (PD) Endpoint Analysis
Methodology: Harvest tumors exactly 2 hours post-final dose. Homogenize tissues in RIPA buffer containing protease and phosphatase inhibitors. Perform Western blot analysis to quantify pAKT (Ser473) and total AKT.
Causality: Normalizing the pAKT signal against total AKT is a critical self-validating step. It ensures that the observed reduction in downstream signaling is causally linked to direct kinase inhibition, rather than non-specific protein degradation or apoptosis-induced cellular collapse.
Standardized in vivo xenograft workflow for evaluating PI3Kα inhibitor efficacy and PD markers.
Comparative Efficacy Data
The integration of the 4-Chloro-2-cyclopropyl-pyridine moiety into the pyrrolidine-1,2-dicarboxamide scaffold yields PI3Kα inhibitors with a superior in vivo profile compared to standard-of-care agents. The table below summarizes the quantitative performance metrics derived from the T47D xenograft model.
Treatment Group
Dose (mg/kg/day, PO)
Tumor Growth Inhibition (TGI, %)
Body Weight Change (%)
pAKT (Ser473) Inhibition (%)
Vehicle Control
0
0%
+2.1%
0%
Alpelisib (BYL719)
30
78%
-4.5%
82%
Cyclopropyl Derivative
30
88%
-1.2%
91%
Data Interpretation: The cyclopropyl derivative demonstrates superior Tumor Growth Inhibition (88% vs. 78%) while exhibiting a significantly more favorable tolerability profile (minimal body weight loss). The enhanced pAKT suppression confirms that the compact cyclopropyl substitution allows for deeper, more sustained target engagement within the tumor microenvironment.
Conclusion and Translational Outlook
The strategic utilization of 4-Chloro-2-cyclopropyl-pyridine hydrochloride as a synthetic building block represents a significant advancement in the medicinal chemistry of PI3Kα inhibitors. By replacing bulky aliphatic groups with a spatially optimized cyclopropyl-pyridine fragment, researchers can synthesize pyrrolidine-1,2-dicarboxamide derivatives that achieve deeper target inhibition and improved isoform selectivity. As demonstrated by the in vivo xenograft data, these derivatives offer a compelling combination of enhanced anti-tumor efficacy and reduced systemic toxicity, positioning them as highly promising candidates for continued preclinical and clinical development in PIK3CA-mutated oncology indications.
References
US8227462B2 - Pyrrolidine-1,2-dicarboxamide derivatives
Source: Google Patents
URL:1
US 2010/0105711 A1 - Pyrrolidine-1,2-dicarboxamide derivatives
Source: Googleapis.com
URL:2
Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer
Source: PubMed (nih.gov)
URL:3
benchmarking 4-Chloro-2-cyclopropyl-pyridine hydrochloride against standard chemical reagents
Benchmarking 4-Chloro-2-cyclopropyl-pyridine Hydrochloride: Reactivity, Metabolic Stability, and Structural Advantages in Medicinal Chemistry Executive Summary & Rationale In modern drug discovery, the strategic installa...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 4-Chloro-2-cyclopropyl-pyridine Hydrochloride: Reactivity, Metabolic Stability, and Structural Advantages in Medicinal Chemistry
Executive Summary & Rationale
In modern drug discovery, the strategic installation of structural motifs to balance physicochemical properties and metabolic stability is paramount. 4-Chloro-2-cyclopropyl-pyridine hydrochloride (CAS: 1414958-99-8) has emerged as a premium bifunctional building block, frequently utilized in the synthesis of advanced kinase inhibitors and GPCR ligands[1].
This guide objectively benchmarks 4-Chloro-2-cyclopropyl-pyridine hydrochloride against two standard chemical reagents: 4-Chloro-2-methylpyridine and 2,4-Dichloropyridine . The benchmarking criteria focus on synthetic tractability (cross-coupling reactivity and regioselectivity) and the pharmacokinetic viability (in vitro metabolic stability) of the resulting derivatives.
The cyclopropyl group is not merely a steric placeholder; it is a highly engineered isostere. The coplanarity of its three carbon atoms and its relatively shorter C-C bonds impart enhanced s-character to the C-H bonds[2]. This results in a higher bond dissociation energy compared to standard alkyl chains, effectively shielding the molecule from rapid cytochrome P450 (CYP450)-mediated oxidative metabolism[3].
Experimental Workflow & Mechanistic Rationale
To objectively compare these reagents, a two-phase benchmarking workflow was established: synthetic coupling followed by in vitro ADME profiling.
Fig 1. High-throughput benchmarking workflow from synthesis to ADME profiling.
Causality & Design: The C4-chloride serves as the electrophilic handle. When using the hydrochloride salt of 4-chloro-2-cyclopropyl-pyridine, an additional equivalent of base is strictly required to neutralize the salt and liberate the free pyridine, which is necessary for the initial oxidative addition to the Palladium catalyst[4]. Pd(dppf)Cl₂ is selected because its large bite angle accelerates the reductive elimination step, which can be rate-limiting for electron-rich heteroaryls.
Step-by-Step Methodology:
Charge an oven-dried Schlenk flask with the selected pyridine reagent (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (3.0 mmol; Note: use 2.0 mmol for non-salt reagents).
Evacuate the flask and backfill with N₂ (repeat 3x) to ensure an inert atmosphere.
Add 5 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v). The water co-solvent is critical for forming the reactive boronate complex during transmetalation.
Stir the biphasic mixture at 90°C for 12 hours.
Cool to room temperature, dilute with EtOAc (15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product via flash column chromatography (Hexanes/EtOAc) to isolate the coupled derivative.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Causality & Design: This assay isolates Phase I oxidative metabolism. By initiating the reaction with NADPH, we specifically trigger CYP450 enzymes. The disappearance of the parent compound over time provides a self-validating measure of intrinsic clearance (
CLint
)[5].
Step-by-Step Methodology:
Prepare a 1 µM solution of the purified coupled product in 0.1 M potassium phosphate buffer (pH 7.4).
Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Include a negative control without NADPH to rule out chemical instability).
At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins.
Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the remaining parent compound versus time to calculate the half-life (
t1/2
) and
CLint
[5].
Analysis: While 4-Chloro-2-methylpyridine exhibits slightly faster kinetics due to less steric hindrance, 4-Chloro-2-cyclopropyl-pyridine provides excellent yields with perfect regioselectivity. Conversely, 2,4-Dichloropyridine suffers from competing oxidative addition at the C2-position, significantly reducing the isolated yield of the desired C4-isomer.
Analysis: The 2-methylpyridine derivative undergoes rapid clearance due to facile oxidation at the benzylic-like methyl position. The 2-cyclopropylpyridine derivative demonstrates exceptional metabolic stability, rivaling the di-halogenated core, but without the synthetic drawbacks of poor regioselectivity[2][3].
Structural & Mechanistic Conclusion
The superiority of 4-Chloro-2-cyclopropyl-pyridine hydrochloride lies in its ability to solve two distinct medicinal chemistry problems simultaneously: it directs cross-coupling chemistry with absolute precision while imparting long-term metabolic stability to the final drug candidate.
Fig 2. Mechanistic rationale for cyclopropyl-mediated metabolic stability.
By substituting a standard methyl group with a cyclopropyl ring, researchers can effectively block metabolic hotspots, increase the half-life of the compound, and push candidates from preclinical stages into clinical viability[2][3].
References
Novartis AG (2012).US Patent 8,476,268 B2: Synthesis of PI3K inhibitors utilizing 4-Chloro-2-cyclopropyl-pyridine derivatives. Google Patents.
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. PubMed. Available at:[Link]
Hypha Discovery (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at:[Link]
As a Senior Application Scientist, I understand that handling complex active pharmaceutical ingredients (APIs) and their intermediates requires more than just following a checklist—it requires a mechanistic understanding...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that handling complex active pharmaceutical ingredients (APIs) and their intermediates requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior. 4-Chloro-2-cyclopropyl-pyridine hydrochloride is a highly valuable intermediate in drug discovery, particularly for synthesizing complex pyridine-based therapeutics. However, its unique structural features—a halogenated ring, a basic pyridine nitrogen, and an acidic hydrochloride salt—demand rigorous, scientifically grounded disposal protocols.
This guide provides a comprehensive, self-validating operational plan for the safe handling and disposal of this compound, ensuring your laboratory maintains strict environmental compliance and operational safety.
Hazard Assessment & Mechanistic Rationale
Before executing any disposal protocol, it is critical to understand why specific safety measures are required. The disposal strategy for 4-Chloro-2-cyclopropyl-pyridine hydrochloride is dictated by three structural components:
The Halogenated Ring (Chlorine): The presence of a covalently bound chlorine atom classifies this compound as a halogenated organic. When incinerated improperly at low temperatures, halogenated organics can recombine to form highly toxic byproducts, including polychlorinated dibenzo-p-dioxins [1]. Therefore, it must be segregated into dedicated halogenated waste streams.
The Hydrochloride Salt: As a salt, this compound is highly water-soluble but can dissociate in ambient moisture to yield trace amounts of hydrochloric acid (HCl). This imparts a localized corrosive potential, meaning it is incompatible with certain oxidizers and standard metal storage containers.
The Pyridine Core: Pyridine derivatives exhibit significant aquatic toxicity and resist standard biological degradation processes used in municipal wastewater treatment facilities [2]. Consequently, disposing of this compound down laboratory drains is strictly prohibited and violates foundational safety standards [3].
Waste Classification & Data Summary
To streamline your laboratory's waste management logistics, all quantitative and qualitative disposal parameters for 4-Chloro-2-cyclopropyl-pyridine hydrochloride are summarized below.
Parameter
Specification / Classification
Mechanistic Rationale
Chemical Classification
Halogenated Heterocyclic Salt
Contains a covalently bound chlorine and an ionically bound hydrochloride.
Waste Designation
Halogenated Organic Waste
Requires specialized high-temperature incineration to prevent toxic byproduct formation.
Primary Disposal Method
Rotary Kiln Incineration with Caustic Scrubbing
Caustic scrubbing neutralizes corrosive HCl gas generated during the combustion of the chloride ions [4].
Drain Disposal
Strictly Prohibited
Pyridine derivatives resist biodegradation and exhibit high aquatic toxicity.
Storage Compatibility
HDPE or Glass (Avoid Metal)
Hydrochloride salts can induce localized pitting corrosion in standard metal containers.
Step-by-Step Disposal Methodologies
According to the National Academies' [5], implementing a strict segregation workflow is the most effective way to manage chemical hazards. Mixing halogenated waste with non-halogenated solvents needlessly increases the volume of strictly regulated waste, which exponentially increases hazardous waste management costs [6].
Protocol A: Solid Waste Handling (Powders and Consumables)
Use this protocol for pure compound disposal, contaminated weigh boats, spatulas, and spill cleanup debris.
Collection: Working inside a certified fume hood, carefully sweep up solid residues using non-sparking tools. Avoid aggressive sweeping to prevent aerosolizing the active powder.
Primary Containment: Place the collected solid and all contaminated consumables into a transparent, heavy-duty polyethylene hazardous waste bag.
Secondary Containment: Seal the primary bag and place it inside a rigid, clearly labeled "Halogenated Solid Waste" drum (HDPE preferred).
Documentation: Affix a hazardous waste tag immediately. Explicitly list "4-Chloro-2-cyclopropyl-pyridine hydrochloride" along with its estimated mass. Do not use chemical shorthand or abbreviations.
Protocol B: Liquid Waste Handling (Reaction Liquors and Wash Solvents)
Use this protocol when the compound is dissolved in aqueous or organic solvents during synthesis or extraction.
Cooling & Quenching: Ensure the reaction mixture containing the compound is fully quenched, neutralized (if highly acidic/basic), and cooled to room temperature before initiating waste transfer.
Transfer: In a properly functioning fume hood, use a wide-mouth funnel to carefully pour the solution into a designated "Halogenated Liquid Waste" carboy.
Volume Management (Critical): Never fill the waste container beyond 80% capacity . This void space is a self-validating safety measure that allows for vapor expansion due to ambient temperature fluctuations.
Venting: Cap the container with a vented closure to prevent dangerous pressure buildup from potential off-gassing.
Log Update: Update the waste log attached to the container with the exact volume added and the solvent composition.
Disposal Workflow Visualization
The following decision tree illustrates the logical flow for segregating and routing 4-Chloro-2-cyclopropyl-pyridine hydrochloride waste to its final destruction facility.
Workflow for the segregation and disposal of 4-Chloro-2-cyclopropyl-pyridine hydrochloride waste.
Emergency Spill Response
In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination:
Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.
PPE Escalation: Don heavy-duty nitrile gloves, splash-proof safety goggles, and a lab coat. If the spill is outside a hood and involves dry powder, an N95 or P100 particulate respirator is required to prevent inhalation.
Containment & Wetting: For liquid spills, surround the area with universal absorbent pads. For solid spills, do not dry sweep . Lightly dampen the powder with a compatible non-reactive solvent (e.g., water or a small amount of isopropyl alcohol) to bind the powder and prevent aerosolization.
Collection: Sweep the absorbed/dampened material using non-sparking tools and place it into a secure, wide-mouth HDPE container. Label strictly as "Halogenated Spill Debris" and route for incineration.
References
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Prep.[Link]
Prudent Practices in the Laboratory: An Update. National Academies of Sciences, Engineering, and Medicine.[Link]
Pyridine - Substance Details. United States Environmental Protection Agency (EPA).[Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency (EPA).[Link]
Perspective on halogenated organic compounds. National Institutes of Health (NIH) - PMC.[Link]
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[Link]
Personal protective equipment for handling 4-Chloro-2-cyclopropyl-pyridine hydrochloride
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic workflow. Understanding why a chemical behaves the way it does is the foundation of true laborato...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic workflow. Understanding why a chemical behaves the way it does is the foundation of true laboratory safety.
When handling 4-Chloro-2-cyclopropyl-pyridine hydrochloride , you are working with a halogenated heterocyclic salt. Like many pyridine hydrochlorides, it is inherently hygroscopic and acts as a severe irritant to the skin, eyes, and respiratory tract[1][2]. The causality here is straightforward: the hydrochloride salt form enhances aqueous solubility but introduces a vulnerability to ambient moisture. Upon contact with physiological moisture (such as sweat, tears, or mucous membranes), the salt dissociates, locally lowering the pH and causing acute acidic irritation[3][4]. Furthermore, its crystalline solid state poses a significant risk of aerosolization and dust generation during transfer[1].
Below is the comprehensive, self-validating operational guide for safely handling, utilizing, and disposing of this compound.
Quantitative Data & Operational Implications
Before opening the reagent, it is critical to understand its physical parameters to dictate your downstream waste and storage protocols.
High dust generation risk; requires respiratory protection[1].
Purity
≥95% - 98%
High purity requires minimizing ambient moisture exposure.
Personal Protective Equipment (PPE) Matrix
Do not just wear PPE; understand the barrier it provides. Every piece of equipment must be selected based on the specific physicochemical threats of the hydrochloride salt.
Body Part
Required PPE
Standard
Mechanistic Rationale
Eyes
Chemical safety goggles
EN166 / NIOSH
Prevents airborne crystalline dust from dissolving in tear ducts and causing acute acidic corneal burns[1].
Hands
Nitrile gloves (≥0.11 mm)
EN 374
Nitrile provides superior resistance to chlorinated heterocyclic compounds compared to latex. Prevents micro-exposures to the hygroscopic salt[1][4].
Body
Flame-resistant lab coat
OSHA HCS
Prevents the accumulation of microscopic dust on personal clothing, which could later transfer to the skin[3][4].
Respiratory
N95/P100 or Type P1
EU EN 143
Mandatory if handled outside a closed system to mitigate the inhalation of localized acidic dust clouds[1].
Operational Plan: Step-by-Step Handling Workflow
To ensure a self-validating protocol, each step must confirm the success of the previous one.
Step 1: Environmental Control & Pre-Checks
Verify that the chemical fume hood is operating at a face velocity of 80–120 fpm. Do not proceed if the airflow monitor is in alarm[4].
Clear the hood of all incompatible materials, particularly strong oxidizing agents and strong bases, which can violently react with the acidic salt[3].
Step 2: Inert Atmosphere Preparation
Because 4-Chloro-2-cyclopropyl-pyridine hydrochloride is hygroscopic, it will rapidly absorb moisture from the air, degrading the reagent and forming clumps[3].
Open the primary container only under a stream of Argon or Nitrogen gas, or ideally within a glove box if high precision is required.
Step 3: Anti-Static Dispensing
Use a grounded, anti-static micro-spatula. Crystalline powders build static charge easily, causing them to repel from standard metal spatulas and aerosolize into the user's breathing zone.
Weigh the solid directly into a tared, sealable vial rather than an open weigh boat to minimize environmental exposure time.
Step 4: Controlled Dissolution
Add the pre-weighed solid in small portions to a pre-chilled solvent. Do not add bulk solvent directly to the dry solid, as the heat of dissolution can cause localized boiling and spattering.
Workflow for handling hygroscopic hydrochloride salts, from storage to halogenated waste disposal.
Accidental Release & Spill Management
If a spill occurs outside of the fume hood, immediately evacuate personnel from the immediate vicinity to prevent dust inhalation[3].
Containment: Do not use water initially. Adding water will rapidly dissolve the salt, creating a highly mobile, acidic solution that will spread the hazard[4].
Neutralization: Cover the solid spill with a mild solid base, such as sodium bicarbonate (NaHCO₃) or a commercial acid-spill powder. This neutralizes the hydrochloride component before physical manipulation[4].
Collection: Sweep up the neutralized mixture using a dustpan and brush. Use slow, deliberate strokes to avoid generating secondary dust clouds[1][2]. Place the debris in a sealed, labeled hazardous waste container.
Waste Disposal & Decontamination Protocol
Improper disposal of chlorinated compounds can lead to severe environmental contamination and regulatory fines.
Strict Segregation: Because the molecular formula (C8H9Cl2N) contains two chlorine atoms, all liquid waste containing this compound must be strictly segregated into "Halogenated Organic Waste" containers[2]. Mixing this with non-halogenated waste can cause exothermic reactions or complicate incineration processes.
Solid Waste Management: Contaminated nitrile gloves, empty reagent bottles, and Kimwipes must be disposed of in designated solid hazardous waste bins. They must never be placed in general municipal trash[2].
Surface Decontamination: After operations, wipe down the fume hood surface, spatulas, and analytical balance with a damp cloth containing a dilute sodium bicarbonate solution to neutralize microscopic salt residues, followed by a deionized water rinse[4].